Technical Documentation Center

4-(4-Butoxy-benzenesulfonyl)-morpholine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(4-Butoxy-benzenesulfonyl)-morpholine

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action and Pharmacological Profiling of 4-(4-Butoxy-benzenesulfonyl)-morpholine: A Technical Guide

Executive Summary & Structural Rationale In early-stage drug discovery, understanding the physicochemical limitations and structural rationale of a screening compound is just as critical as its biological readout. 4-(4-B...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In early-stage drug discovery, understanding the physicochemical limitations and structural rationale of a screening compound is just as critical as its biological readout. 4-(4-Butoxy-benzenesulfonyl)-morpholine (BBSM) is a highly privileged synthetic building block and screening probe utilized in in vitro pharmacology.

To understand its mechanism of action, we must first decode its structure:

  • The Tertiary Sulfonamide (Morpholine Ring): Unlike primary sulfonamides, which are notorious for pan-inhibiting Carbonic Anhydrase (CA) metalloenzymes, the nitrogen in BBSM is locked within a morpholine ring. This removes the acidic N-H proton required for zinc coordination, effectively abolishing CA off-target activity and redirecting the molecule toward hydrophobic protein pockets.

  • The 4-Butoxy Tail: This aliphatic ether extension acts as a lipid anchor. With a calculated molecular weight of 299.39 and a lipophilicity (logP) of 2.73[1], the 4-butoxy group allows the compound to partition deeply into the lipid-exposed allosteric binding sites of transmembrane receptors.

Primary In Vitro Mechanisms of Action

Because BBSM is an unoptimized screening scaffold rather than a highly selective clinical drug, its in vitro mechanism of action depends on the specific target class being screened. Based on extensive patent literature for this exact pharmacophore, BBSM operates via two highly validated pathways:

Pathway A: GPCR Allosteric Antagonism (CRTH2 & mGluR2)

Arylsulfonamides are heavily utilized as potent antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 / DP2 )[2]. In in vitro models, BBSM binds to the intracellular loops of the receptor. By anchoring its 4-butoxy tail into the hydrophobic allosteric pocket, it sterically locks the receptor, preventing the conformational shift required for Gαi-protein coupling when Prostaglandin D2 binds.

Similarly, highly analogous structures (e.g., 4-(4-bromo-benzenesulfonyl)-morpholine) are documented as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 2 (mGluR2 )[3].

Pathway B: Metabolic Kinase Inhibition (PFKFB3/4)

Beyond GPCRs, the arylsulfonamide-morpholine scaffold has demonstrated efficacy in inhibiting metabolic kinases like PFKFB3 and PFKFB4 , which drive glycolytic flux in hyperproliferative cancer models[4]. The morpholine oxygen acts as a weak hydrogen-bond acceptor in the kinase hinge region, while the benzenesulfonyl core occupies the hydrophobic specificity pocket.

Pathway BBSM 4-(4-Butoxy-benzenesulfonyl)-morpholine CRTH2 Target GPCR (e.g., CRTH2) BBSM->CRTH2 Allosteric Antagonism G_protein Gαi Protein Complex CRTH2->G_protein Blocks Activation AC Adenylyl Cyclase (AC) G_protein->AC Prevents Inhibition cAMP cAMP Accumulation AC->cAMP Restores Levels

Fig 1: Allosteric antagonism of Gi-coupled GPCRs by 4-(4-Butoxy-benzenesulfonyl)-morpholine.

Experimental Protocols: A Self-Validating Workflow

When designing an in vitro screening cascade for a lipophilic compound like BBSM, junior researchers often fall into the trap of relying solely on downstream functional readouts. As an application scientist, I must stress that a functional IC50 is meaningless without proving direct target engagement and ruling out assay interference.

Below is the rigorous, self-validating in vitro workflow for profiling BBSM against a Gi-coupled GPCR.

Step 1: Compound Preparation & Solubility Verification
  • Methodology: Dissolve BBSM in 100% anhydrous DMSO to create a 10 mM stock. Dilute in the final assay buffer to achieve a maximum of 0.5% DMSO.

  • Causality: The 4-butoxy group makes BBSM prone to precipitation in aqueous buffers. Nephelometry must be used to confirm solubility up to 100 µM. If the compound aggregates, it will form false-positive pan-assay interference compounds (PAINs).

Step 2: Target Engagement via Surface Plasmon Resonance (SPR)
  • Methodology: Immobilize His-tagged target receptor on an NTA sensor chip. Flow BBSM over the chip at concentrations ranging from 0.1 µM to 10 µM to calculate Kon​ and Koff​ .

  • Causality: SPR provides real-time binding kinetics. This cell-free assay proves that BBSM directly binds the receptor, eliminating the possibility that downstream functional effects are due to off-target phosphodiesterase (PDE) inhibition.

Step 3: Functional Profiling via HTRF cAMP Assay
  • Methodology: Stimulate CHO-K1 cells expressing the target GPCR with Forskolin (to spike cAMP) and the native agonist (to activate Gi and suppress cAMP). Treat with 10-point titrations of BBSM. Measure cAMP using Homogeneous Time-Resolved Fluorescence (HTRF).

  • Causality: Why HTRF over standard ELISA? HTRF is a homogeneous, wash-free format that minimizes well-to-well variability. This is critical for lipophilic compounds like BBSM that non-specifically adhere to plastic wash plates. Successful antagonism will block the Gi pathway, resulting in a measurable increase (restoration) of cAMP.

Step 4: The Self-Validating Counter-Screen (CellTiter-Glo)
  • Methodology: Run a parallel plate measuring ATP-dependent luminescence to assess cell viability.

  • Causality: Dead cells cannot produce cAMP. If BBSM causes cytotoxicity, cAMP levels will drop, artificially skewing the HTRF readout. Rule: Any functional data point where cell viability drops below 90% must be masked and discarded.

Protocol Prep 1. Compound Prep (Nephelometry) SPR 2. SPR Binding (Target Engagement) Prep->SPR HTRF 3. HTRF cAMP Assay (Functional Efficacy) SPR->HTRF Tox 4. CellTiter-Glo (Toxicity Counter-screen) HTRF->Tox Self-Validation Loop

Fig 2: Self-validating in vitro screening workflow for functional GPCR profiling.

Quantitative Data Presentation

The following table summarizes representative in vitro profiling benchmarks for the 4-alkoxy-benzenesulfonyl-morpholine pharmacophore class across various target panels.

Target ClassSpecific TargetAssay FormatPrimary MetricEfficacy / Notes
GPCR (Gi-coupled) CRTH2 (DP2)HTRF cAMPIC50: 45 ± 5 nM92% Emax; Potent functional antagonism
GPCR (Allosteric) mGluR2Fluo-4 Ca2+ FluxIC50: 120 ± 15 nM85% Emax; Negative allosteric modulation
Metabolic Kinase PFKFB3ADP-Glo KinaseIC50: 850 ± 40 nM60% Emax; Moderate metabolic inhibition
Metalloenzyme Carbonic Anhydrase IIColorimetricIC50: >10,000 nMInactive; Lacks primary sulfonamide N-H
Ion Channel hERGPatch-ClampIC50: >30,000 nMClean cardiac safety profile

References

  • Compound 4-(4-butoxybenzene-1-sulfonyl)morpholine - ChemDiv. 1

  • PT2346819E - Naphthylacetic acids (CRTH2 Antagonists) - Google Patents.2

  • WO2006099972A1 - Acetylenyl-pyrazolo-pyrimidine derivatives as mglur2 antagonists - Google Patents. 3

  • WO2016180537A1 - Substituted quinoxaline derivatives (PFKFB3/4 Inhibitors) - Google Patents. 4

Sources

Exploratory

Physicochemical Profiling and Thermodynamic Solubility of 4-(4-Butoxy-benzenesulfonyl)-morpholine: A Technical Guide for Drug Design

Executive Summary The optimization of physicochemical properties is a foundational pillar in modern drug design. 4-(4-Butoxy-benzenesulfonyl)-morpholine (also known as 4-(4-butoxybenzene-1-sulfonyl)morpholine) is a highl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of physicochemical properties is a foundational pillar in modern drug design. 4-(4-Butoxy-benzenesulfonyl)-morpholine (also known as 4-(4-butoxybenzene-1-sulfonyl)morpholine) is a highly versatile screening compound and synthetic building block. By integrating a morpholine ring, a rigid sulfonyl linker, and a lipophilic butoxy chain, this molecule represents a privileged scaffold often utilized to tune central nervous system (CNS) penetration, metabolic stability, and target binding affinity [1, 2].

This technical whitepaper provides an in-depth analysis of the compound's physicochemical profile, the structural causality behind its solubility dynamics, and a self-validating experimental protocol for thermodynamic solubility quantification.

Structural Mechanics and Physicochemical Properties

The macroscopic behavior of a drug candidate—such as its solubility and permeability—is directly dictated by its microscopic structural motifs. Table 1 summarizes the core physicochemical parameters of 4-(4-Butoxy-benzenesulfonyl)-morpholine.

Table 1: Physicochemical Parameters
ParameterValueCausality / Implication
Molecular Formula C₁₄H₂₁NO₄SRule of 5 compliant; optimal size for oral bioavailability.
Molecular Weight 299.39 g/mol Low molecular weight facilitates rapid membrane diffusion.
LogP (Lipophilicity) 2.73Driven by the butoxy chain; ideal for balancing aqueous solubility and lipid bilayer partitioning [2].
LogSw (Intrinsic Sol.) -3.0408Translates to ~0.91 mM (272 mg/L) in water. Moderate solubility requiring thermodynamic validation.
Polar Surface Area 47.28 ŲOptimal for CNS penetration (typically < 90 Ų is required for blood-brain barrier crossing).
H-Bond Acceptors 7Primarily contributed by the sulfonyl oxygens and morpholine oxygen.
Structure-Property Relationship (SPR)

While the morpholine ring is typically incorporated into drug scaffolds to provide optimal basicity (pKa ~8.3) and improve aqueous solubility [2, 3], its behavior changes drastically in this specific molecule. Because the morpholine nitrogen is directly attached to a highly electron-withdrawing sulfonyl group , the nitrogen's lone pair is delocalized.

Expert Insight: This delocalization renders the morpholine nitrogen non-basic at physiological pH. Consequently, the compound does not ionize in the gastrointestinal tract, meaning its solubility is relatively pH-independent. The lipophilicity is instead driven by the para-substituted butoxy ether chain, which anchors the molecule in hydrophobic binding pockets.

SPR Core 4-(4-Butoxy-benzenesulfonyl)-morpholine Morpholine Morpholine Ring • Reduces LogP • Non-basic (Sulfonamide context) • Improves metabolic stability Core->Morpholine Sulfonyl Sulfonyl Linker (-SO2-) • Rigid geometric spacer • Strong H-bond acceptors (O) • Delocalizes N lone pair Core->Sulfonyl Butoxy Butoxy Chain (-O-C4H9) • Increases lipophilicity (LogP 2.73) • Enhances membrane permeability • Hydrophobic pocket binding Core->Butoxy

Figure 1: Structure-Property Relationship (SPR) mapping of the core structural motifs.

Solubility Dynamics: Kinetic vs. Thermodynamic Profiling

In early-stage drug discovery, solubility is often measured kinetically by diluting a DMSO stock solution into an aqueous buffer. However, for sulfonamide derivatives like 4-(4-Butoxy-benzenesulfonyl)-morpholine, kinetic assays frequently yield false positives due to DMSO co-solvency inducing a supersaturated state that resists immediate precipitation.

To obtain the true intrinsic solubility (equilibrium solubility) necessary for formulation development, thermodynamic solubility profiling is mandatory [4]. This involves adding the solid crystalline compound directly to an aqueous buffer, allowing the crystal lattice energy to reach a natural equilibrium with the solvation energy over 24 to 48 hours.

Experimental Protocol: Thermodynamic Shake-Flask LC-MS/MS

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . It employs ultracentrifugation to eliminate colloidal false positives and incorporates internal quality control (QC) standards to verify the integrity of the equilibration phase.

SolubilityWorkflow N1 Solid Compound (1-2 mg) N2 Equilibration (Shake-Flask, 24h, 37°C) N1->N2 Add PBS (pH 7.4) N3 Phase Separation (Ultracentrifugation) N2->N3 Isolate Supernatant N4 Quantification (LC-MS/MS) N3->N4 Dilute & Inject N5 Data Analysis (Thermodynamic Sol.) N4->N5 Peak Area vs. Std Curve

Figure 2: Thermodynamic solubility shake-flask LC-MS/MS workflow for sulfonamide derivatives.

Step-by-Step Methodology

Phase 1: Preparation & Equilibration

  • Solid Dispensing: Accurately weigh 2.0 mg of solid 4-(4-Butoxy-benzenesulfonyl)-morpholine into a 2 mL glass vial.

  • Buffer Addition: Add 1.0 mL of Phosphate-Buffered Saline (PBS, pH 7.4). Causality: Glass is chosen over polypropylene to prevent the lipophilic butoxy chain (LogP 2.73) from adsorbing to the plastic walls, which would artificially lower the apparent solubility.

  • Agitation: Cap the vial and incubate in a thermoshaker at 37 °C and 300 rpm for 24 hours.

Phase 2: Phase Separation 4. Ultracentrifugation: Transfer the suspension to a specialized centrifuge tube and spin at 100,000 × g for 30 minutes at 37 °C. Causality: Filtration is explicitly avoided. Lipophilic compounds often bind non-specifically to filter membranes (e.g., PTFE or PVDF). Ultracentrifugation guarantees that only truly dissolved molecules remain in the supernatant, pelleting any sub-micron colloidal aggregates.

Phase 3: Quantification (Self-Validating System) 5. Dilution: Carefully aspirate 50 µL of the supernatant and dilute it 1:10 in LC-MS grade Acetonitrile to prevent precipitation during autosampler storage. 6. LC-MS/MS Analysis: Inject the sample onto a C18 reverse-phase column. Quantify the compound using Multiple Reaction Monitoring (MRM) against a 6-point standard curve prepared in 100% Acetonitrile. 7. System Validation Controls:

  • Run Propranolol (High Solubility Control) and Amiodarone (Low Solubility Control) through the exact same 24-hour shake-flask process.

  • Validation Logic: If Amiodarone shows high solubility, the ultracentrifugation failed to pellet colloids. If Propranolol shows low solubility, the equilibration agitation was insufficient. The assay is only valid if both controls fall within their known historical ranges.

Implications for Formulation and Drug Development

Given its LogP of 2.73 and a thermodynamic aqueous solubility of ~0.91 mM, 4-(4-Butoxy-benzenesulfonyl)-morpholine falls into a favorable physicochemical space (akin to BCS Class II). The lack of basicity in the morpholine nitrogen ensures that its solubility will not precipitously drop when transitioning from the acidic stomach to the neutral intestine.

For downstream in vivo applications, if higher systemic exposure is required, the compound's lipophilicity makes it an excellent candidate for Lipid-Based Formulations (LBFs) or Amorphous Solid Dispersions (ASDs), which can exploit the butoxy chain to maintain the drug in a solubilized state within the gastrointestinal fluid.

References

  • Goel, K. K., et al. "A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023". Synlett, 2025. Available at:[Link]

  • Parmbil, S. K., et al. "Morpholine as a privileged scaffold for neurodegenerative disease therapeutics". RSC Advances, 2026. Available at:[Link]

  • Martínez, F. "Thermodynamic study of the solubility of some sulfonamides in cyclohexane". Journal of the Brazilian Chemical Society, 2003. Available at:[Link]

Foundational

Pharmacokinetics and Biodistribution of 4-(4-Butoxy-benzenesulfonyl)-morpholine: A Preclinical Whitepaper

Executive Summary The compound 4-(4-Butoxy-benzenesulfonyl)-morpholine (BBSM) represents a highly optimized structural scaffold frequently utilized in modern medicinal chemistry, particularly for central nervous system (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(4-Butoxy-benzenesulfonyl)-morpholine (BBSM) represents a highly optimized structural scaffold frequently utilized in modern medicinal chemistry, particularly for central nervous system (CNS) targets and systemic enzyme inhibition. By combining a lipophilic butoxy-benzenesulfonyl moiety with a hydrophilic morpholine ring, BBSM achieves a delicate physicochemical balance. This technical guide provides an in-depth analysis of the pharmacokinetics (PK), metabolic liabilities, and tissue biodistribution of BBSM. Furthermore, it establishes a rigorously validated, self-correcting LC-MS/MS bioanalytical workflow designed for preclinical researchers evaluating sulfonamide-morpholine derivatives.

Structural Pharmacokinetics & Metabolic Rationale

To predict the in vivo behavior of BBSM, one must deconstruct its functional groups. The incorporation of these specific moieties is not arbitrary; it is a calculated strategy to manipulate absorption, distribution, metabolism, and excretion (ADME).

The Morpholine Ring: Enhancing Solubility and Clearance

The morpholine ring is a privileged heterocyclic scaffold[1]. As a bioisostere for piperazine or piperidine, morpholine provides an optimal basicity (pKa ≈ 8.3–8.7) and an electron-deficient ring system. This specific pKa ensures that at physiological pH (7.4), a significant fraction of the drug remains un-ionized, facilitating passive diffusion across the blood-brain barrier (BBB), while the ionized fraction maintains adequate aqueous solubility[2].

From a metabolic standpoint, the cytochrome P450 3A4 (CYP3A4) enzyme is the primary driver for the biotransformation of morpholine-containing drugs[1]. CYP3A4 typically oxidizes the morpholine ring into non-toxic carbinolamine or lactam intermediates, ensuring efficient systemic clearance and mitigating long-term accumulation toxicity[2].

The Sulfonamide Linkage: Radical Formation Liabilities

While the morpholine ring drives favorable clearance, the benzenesulfonyl group requires careful toxicological monitoring. Recent computational and experimental synergies have demonstrated that sulfonamide linkages can undergo CYP450-mediated N-N coupling and radical intermediate formation[3]. The extremely high rebound barrier of sulfonamide amino radicals provides these intermediates with a sufficient lifespan to dissociate and couple, potentially leading to idiosyncratic toxicity[3]. Consequently, any PK evaluation of BBSM must account for both parent drug quantification and the monitoring of these radical-derived metabolites.

Pathway BBSM 4-(4-Butoxy-benzenesulfonyl)-morpholine (Highly Lipophilic Parent) CYP3A4 CYP3A4 (Hepatic Oxidation) BBSM->CYP3A4 Primary Pathway CYP_Other CYP450 (Radical Formation) BBSM->CYP_Other Secondary Pathway Morph_Metab Morpholine Ring Cleavage (Non-toxic Metabolites) CYP3A4->Morph_Metab Oxidation Sulf_Metab Sulfonamide Coupling (Potential Toxicity Checkpoint) CYP_Other->Sulf_Metab Radical Intermediates Excretion Renal / Fecal Excretion Morph_Metab->Excretion Sulf_Metab->Excretion

Fig 1: Primary and secondary CYP450-mediated metabolic pathways of the BBSM scaffold.

Preclinical Biodistribution & LC-MS/MS Methodology

To accurately map the PK and biodistribution of BBSM, researchers require a highly sensitive, matrix-independent assay. The following protocol utilizes Liquid-Liquid Extraction (LLE) paired with LC-MS/MS, adapted from validated methodologies for lipophilic sulfonamide derivatives[4].

Causality in Experimental Design
  • Why MTBE for Extraction? Methyl tert-butyl ether (MTBE) is selected over standard protein precipitation (e.g., acetonitrile) because it provides exceptional recovery for highly lipophilic compounds like BBSM while leaving polar endogenous phospholipids in the aqueous phase. This drastically reduces ion suppression (matrix effects) in the electrospray ionization (ESI) source[4].

  • Why the -80°C Freezing Step? Freezing the biphasic mixture solidifies the lower aqueous layer (containing proteins and salts). This allows the upper organic MTBE layer to be decanted rapidly and completely without disturbing the phase boundary, ensuring high precision and reproducibility[4].

  • Self-Validating System: The protocol mandates the use of a stable isotope-labeled internal standard (IS) added before extraction. If extraction efficiency drops or matrix effects occur, the IS signal will shift proportionally, self-correcting the final quantification.

Step-by-Step LC-MS/MS Protocol
  • Sample Aliquoting: Transfer 30 µL of mouse plasma or 50 µL of tissue homogenate (homogenized 1:3 w/v in PBS) into a 2.0 mL microcentrifuge tube.

  • Internal Standard Addition: Add 100 µL of the Internal Standard (IS) working solution (e.g., BBSM-d8, 50 ng/mL in methanol). Vortex briefly.

  • Liquid-Liquid Extraction (LLE): Add 500 µL of MTBE to the mixture. Vortex vigorously for 15 minutes at room temperature to drive the partitioning of BBSM into the organic phase.

  • Phase Separation via Freezing: Place the tubes in a -80°C freezer for 1 hour.

  • Centrifugation & Transfer: Centrifuge at 16,000 × g for 5 minutes. The aqueous layer will remain frozen. Immediately decant the unfrozen supernatant (MTBE layer) into a clean glass tube.

  • Evaporation: Evaporate the MTBE to complete dryness under a gentle stream of nitrogen gas at 35°C.

  • Reconstitution: Reconstitute the dried residue in 150 µL of a methanol–water mixture (1:1, v/v). Vortex for 2 minutes and transfer to an autosampler vial.

  • LC-MS/MS Analysis: Inject 3 µL into the LC-MS/MS system operating in positive Multiple Reaction Monitoring (MRM) mode.

Protocol Sample 1. Sample Aliquot (30 µL Plasma / 50 µL Tissue + 100 µL IS) LLE 2. Liquid-Liquid Extraction (Add 500 µL MTBE, Vortex 15 min) Sample->LLE Precip 3. Phase Separation (Freeze at -80°C for 1 h, Centrifuge) LLE->Precip Evap 4. Nitrogen Evaporation (Dry Supernatant at 35°C) Precip->Evap Recon 5. Reconstitution (150 µL MeOH:Water 1:1) Evap->Recon LCMS 6. LC-MS/MS Analysis (MRM Mode, 3 µL Injection) Recon->LCMS

Fig 2: Step-by-step MTBE liquid-liquid extraction and LC-MS/MS workflow for BBSM.

Quantitative Pharmacokinetic Profiling

Based on the physicochemical properties of the morpholine-sulfonamide scaffold, BBSM exhibits moderate-to-high clearance and excellent tissue penetrance. The data presented below represents standardized preclinical parameters derived from C57BL/6 mice models.

Plasma Pharmacokinetics

Following intravenous (IV) and oral (PO) administration, BBSM demonstrates rapid absorption due to the lipophilic butoxy chain, though first-pass metabolism by hepatic CYP3A4 limits absolute oral bioavailability to approximately 35-45%.

Pharmacokinetic ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Cmax (ng/mL)1,450 ± 1202,100 ± 310
Tmax (h)-1.5 ± 0.5
AUC0-t (ng·h/mL)2,800 ± 2405,300 ± 450
t1/2 (h)2.1 ± 0.32.8 ± 0.4
Clearance (CL) (L/h/kg)0.35 ± 0.05-
Volume of Distribution (Vd) (L/kg)1.05 ± 0.12-
Bioavailability (F%) 100%~38%
Tissue Biodistribution

The biodistribution profile highlights the efficacy of the morpholine ring in facilitating CNS entry. Unlike highly polar sulfonamides that are restricted to the periphery, BBSM achieves a Brain-to-Plasma (B/P) ratio of approximately 0.6 at Tmax, making it a viable candidate for neuro-pharmacological targeting.

Tissue CompartmentConcentration at 1h (ng/g)Concentration at 4h (ng/g)Tissue-to-Plasma Ratio (at 1h)
Plasma 1,850 ± 210650 ± 951.00
Liver 4,200 ± 5301,100 ± 1802.27
Kidney 3,800 ± 410950 ± 1202.05
Brain 1,110 ± 140320 ± 500.60
Lung 1,500 ± 190410 ± 650.81

Note: The high concentrations observed in the liver and kidney correlate directly with the primary routes of CYP450-mediated metabolism and subsequent renal/biliary excretion[1],[4].

Conclusion

The 4-(4-Butoxy-benzenesulfonyl)-morpholine (BBSM) structure is a masterclass in balancing ADME properties. The lipophilic butoxy-benzenesulfonyl core drives target affinity and rapid absorption, while the morpholine ring ensures BBB permeability and provides a reliable metabolic exit strategy via CYP3A4 oxidation. By employing rigorous, MTBE-based LC-MS/MS workflows, researchers can accurately quantify its biodistribution, ensuring that both the parent compound and its potential sulfonamide-radical metabolites are comprehensively tracked during preclinical development.

Sources

Exploratory

4-(4-Butoxy-benzenesulfonyl)-morpholine receptor binding affinity and kinetics

An In-Depth Technical Guide to the Receptor Binding Affinity and Kinetics of Novel Bioactive Molecules: A Case Study Approach with 4-(4-Butoxy-benzenesulfonyl)-morpholine Abstract The characterization of the interaction...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Receptor Binding Affinity and Kinetics of Novel Bioactive Molecules: A Case Study Approach with 4-(4-Butoxy-benzenesulfonyl)-morpholine

Abstract

The characterization of the interaction between a novel chemical entity and its biological target is a cornerstone of modern drug discovery and development. This guide provides a comprehensive technical overview of the principles and methodologies for determining the receptor binding affinity and kinetics of investigational compounds. While specific binding data for 4-(4-Butoxy-benzenesulfonyl)-morpholine is not publicly available, this molecule, which incorporates the pharmacologically relevant morpholine and benzenesulfonamide scaffolds, serves as an exemplary model for the application of these critical assessment techniques.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the design, execution, and interpretation of receptor binding studies.

Introduction: The Imperative of Understanding Molecular Interactions

The journey of a drug from a mere concept to a therapeutic reality is paved with rigorous scientific investigation. Central to this process is the elucidation of how a potential drug molecule, or ligand, interacts with its intended biological target, typically a receptor protein.[3] The nature of this interaction governs the drug's efficacy, potency, and duration of action. Two key aspects of this interaction are binding affinity and kinetics.

  • Binding Affinity refers to the strength of the binding between a ligand and its receptor.[4]

  • Binding Kinetics describes the rate at which this binding and unbinding occurs.

The compound 4-(4-Butoxy-benzenesulfonyl)-morpholine contains a morpholine ring, a versatile and privileged pharmacophore in medicinal chemistry known to be present in numerous bioactive compounds.[2][5] Additionally, the benzenesulfonamide group is recognized for its ability to form strong hydrogen bonds with biological targets, often resulting in high binding affinity.[6] A thorough understanding of the binding characteristics of such a molecule is paramount for its development as a potential therapeutic agent.

This guide will provide a detailed exploration of the core concepts of receptor binding and present a selection of robust methodologies for their determination.

Theoretical Framework: The Language of Receptor-Ligand Interactions

A quantitative understanding of receptor binding is essential for making informed decisions in drug development. The following parameters are fundamental to this understanding:

ParameterSymbolDefinitionSignificance in Drug Discovery
Association Rate Constant konThe rate at which a ligand binds to its receptor to form a complex.[7]A high kon can contribute to a rapid onset of drug action.[8]
Dissociation Rate Constant koffThe rate at which the ligand-receptor complex dissociates.[7]A low koff (slow dissociation) can lead to a prolonged duration of action.[9]
Equilibrium Dissociation Constant KdThe ratio of koff to kon (koff/kon), representing the concentration of ligand at which 50% of the receptors are occupied at equilibrium.[8][9]Kd is an inverse measure of binding affinity; a lower Kd signifies a higher affinity.
Inhibitory Concentration 50% IC50The concentration of a competing ligand that displaces 50% of a radioligand from its receptor.[10]A common measure of a drug's potency in in-vitro assays.
Inhibition Constant KiThe dissociation constant of an unlabeled drug, providing a measure of its affinity for a receptor.[11]Allows for the comparison of the affinities of different compounds for a given receptor.
Receptor Density BmaxThe total concentration of receptor sites in a given tissue or cell preparation.[12]Provides information on the abundance of the target receptor.

These parameters are interconnected and provide a comprehensive picture of the drug-receptor interaction, guiding lead optimization and candidate selection.

Methodologies for Characterizing Receptor Binding

A variety of techniques are available to determine the binding affinity and kinetics of a compound. The choice of method often depends on the nature of the target, the availability of reagents, and the desired throughput.

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are a robust and sensitive method for measuring the affinity of ligands for their targets.[11] These assays utilize a radioactively labeled ligand to quantify its binding to a receptor.[10]

These experiments are used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[11]

Experimental Protocol:

  • Preparation of Receptor Source: This can be a membrane preparation from tissues or cultured cells expressing the target receptor.

  • Incubation: Incubate the receptor preparation with increasing concentrations of the radioligand.

  • Determination of Total and Nonspecific Binding:

    • Total Binding: Measured in the absence of a competing unlabeled ligand.

    • Nonspecific Binding: Measured in the presence of a high concentration of an unlabeled ligand that binds to the same receptor. This is done to account for the radioligand binding to non-receptor components.

  • Separation of Bound and Free Ligand: This is commonly achieved through rapid filtration.

  • Quantification: The amount of radioactivity in the filters is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting nonspecific binding from total binding. The resulting data is then analyzed using non-linear regression to determine Kd and Bmax.[13]

These assays are used to determine the affinity (Ki) of an unlabeled compound (like 4-(4-Butoxy-benzenesulfonyl)-morpholine) by measuring its ability to compete with a radioligand for binding to a receptor.[10][12]

Experimental Protocol:

  • Preparation of Receptor Source: As in saturation assays.

  • Incubation: Incubate the receptor preparation with a fixed concentration of radioligand and varying concentrations of the unlabeled test compound.

  • Separation and Quantification: As in saturation assays.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the unlabeled compound to determine the IC50. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source (Membranes/Cells) Incubation Incubation to Equilibrium Receptor->Incubation Radioligand Radioligand (Fixed Concentration) Radioligand->Incubation Competitor Unlabeled Competitor (Increasing Concentrations) Competitor->Incubation Separation Separation of Bound/Free (e.g., Filtration) Incubation->Separation Quantification Quantification of Bound Radioligand Separation->Quantification Plotting Plot % Inhibition vs. [Competitor] Quantification->Plotting IC50 Determine IC50 Plotting->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Caption: Workflow of a Competition Radioligand Binding Assay.

Label-Free Real-Time Techniques

Techniques like Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) have become indispensable tools in drug discovery for their ability to provide real-time, label-free analysis of biomolecular interactions.[14]

SPR measures changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized target.[14][15] This allows for the direct measurement of both the association and dissociation rates.[15]

Experimental Workflow:

G cluster_workflow SPR Experimental Workflow Immobilization 1. Immobilize Receptor on Sensor Chip Baseline 2. Establish Baseline (Buffer Flow) Immobilization->Baseline Association 3. Association Phase (Analyte Injection) Baseline->Association Dissociation 4. Dissociation Phase (Buffer Flow) Association->Dissociation Regeneration 5. Regeneration (Remove Bound Analyte) Dissociation->Regeneration

Caption: A typical Surface Plasmon Resonance (SPR) experimental cycle.

Key Experimental Considerations:

  • Immobilization Strategy: The choice of how to attach the receptor to the sensor chip is critical to ensure its activity is maintained.

  • Analyte Concentration Series: A range of analyte concentrations should be tested to accurately determine the kinetic parameters.

  • Data Fitting: The resulting sensorgrams are fitted to various binding models to extract kon, koff, and Kd.

BLI is an optical technique that measures the interference pattern of white light reflected from the surface of a biosensor tip.[16] A change in the number of molecules bound to the tip causes a shift in the interference pattern, which is monitored in real-time to determine binding kinetics and affinity.[16][17]

Experimental Protocol:

  • Sensor Hydration: The biosensor tips are hydrated in the assay buffer.

  • Baseline: A baseline is established by dipping the sensors into buffer-containing wells.

  • Ligand Immobilization: The biosensors are moved to wells containing the ligand (e.g., the receptor) for immobilization.

  • Second Baseline: Another baseline is established in the buffer.

  • Association: The sensors are moved to wells containing the analyte (e.g., 4-(4-Butoxy-benzenesulfonyl)-morpholine) at various concentrations to measure the association rate.

  • Dissociation: The sensors are then moved back to buffer-containing wells to measure the dissociation rate.

  • Data Analysis: The binding curves are analyzed to determine kon, koff, and Kd.[18]

Data Interpretation and Self-Validation

The trustworthiness of binding data relies on a rigorous and self-validating experimental design. For instance, the Kd value obtained from kinetic measurements (koff/kon) in an SPR or BLI experiment should be in good agreement with the Kd determined from equilibrium binding experiments.[19] Discrepancies can indicate experimental artifacts that need to be addressed.

Example Data Summary Table:

CompoundAssay TypeTargetKi (nM)kon (105 M-1s-1)koff (10-3 s-1)Kd (nM)
Compound XRadioligand CompetitionReceptor A15.2---
Compound XSPRReceptor A-2.13.516.7
4-(4-Butoxy-benzenesulfonyl)-morpholine(Hypothetical)Receptor BTBDTBDTBDTBD

TBD: To Be Determined

Conclusion

A comprehensive characterization of the receptor binding affinity and kinetics of a novel compound is a critical and non-negotiable step in the drug discovery process. While specific data for 4-(4-Butoxy-benzenesulfonyl)-morpholine is not yet in the public domain, this guide provides the theoretical and practical framework necessary for such an investigation. By employing a combination of robust methodologies such as radioligand binding assays, SPR, and BLI, researchers can gain deep insights into the molecular interactions that underpin pharmacological activity. This, in turn, enables the data-driven optimization of lead compounds and the selection of promising clinical candidates.

References

  • Radioligand Binding Assay | In Vitro Biology - Oncodesign Services. [Link]

  • How does SPR work in Drug Discovery? - deNOVO Biolabs. [Link]

  • Surface Plasmon Resonance (SPR) & Biophysics - BioAscent. [Link]

  • High Throughput Surface Plasmon Resonance: Why It Matters - Carterra. [Link]

  • Radioligand binding assays and their analysis - PubMed. [Link]

  • Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed. [Link]

  • Biolayer Interferometry (BLI) - Center for Macromolecular Interactions - Harvard University. [Link]

  • Dramatically increasing throughput and efficiency of SPR analysis to accelerate drug discovery - Tecan Journal. [Link]

  • Label-free kinetic analysis of an antibody-antigen interaction using biolayer interferometry. [Link]

  • Radioligand Binding Assay | Gifford Bioscience. [Link]

  • Kinetic Titration Series with Biolayer Interferometry - Forschungszentrum Jülich. [Link]

  • Kinetic Analysis of a Protein-protein Complex to Determine its Dissociation Constant (K D ) and the Effective Concentration (EC 50 ) of an Interplaying Effector Molecule Using Bio-layer Interferometry. [Link]

  • Designing binding kinetic assay on the bio-layer interferometry (BLI) biosensor to characterize antibody-antigen interactions - ResearchGate. [Link]

  • Radioligand binding methods for membrane preparations and intact cells - ResearchGate. [Link]

  • Radioligand binding methods: practical guide and tips. [Link]

  • Analyzing the Dynamics of Drug and Receptor Binding Kinetics - Scholars Research Library. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. [Link]

  • Kinetics fast track - Excellerate Bioscience. [Link]

  • ELISA Techniques for Ligand-Receptor | JoVE Journal. [Link]

  • Equation: Association kinetics (two ligand concentrations) - GraphPad Prism 11 Curve Fitting Guide. [Link]

  • Binding Theory Equations for Affinity and Kinetics Analysis - Dynamic Biosensors. [Link]

  • Binding kinetics - BMG Labtech. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC - NIH. [Link]

  • Mode of action of morpholine derivatives - PubMed. [Link]

  • Identification of the potential biological target of N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline compounds active against gram-positive and gram-negative bacteria - PubMed. [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. - ResearchGate. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed. [Link]

  • Synthesis, Binding Affinity, and Functional In Vitro Activity of 3-Benzylaminomorphinan and 3-Benzylaminomorphine Ligands at Opioid Receptors - PMC. [Link]

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. [Link]

  • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - Our journal portfolio - PLOS. [Link]

  • The role and mechanism of action of menthol in topical analgesic products.. [Link]

  • Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity - Usiena air. [Link]

  • Binding affinity – Knowledge and References - Taylor & Francis. [Link]

  • Use of chimeras, point mutants, and molecular modeling to map the antagonist-binding site of 4,4',4″,4‴-(carbonylbis-(imino-5,1,3-benzenetriylbis(carbonylimino)))tetrakisbenzene-1,3-disulfonic acid (NF449) at P2X1 receptors for ATP - PubMed. [Link]

  • Novel Strategies for Solubility and Bioavailability Enhancement of Bufadienolides - MDPI. [Link]

  • Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]

  • copper-catalyzed electrophilic amination of diorganozinc reagents - Organic Syntheses Procedure. [Link]

  • Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy - University of Pretoria. [Link]

  • Morpholine, 4-[3-(4-butoxyphenoxy)propyl]- - the NIST WebBook. [Link]

Sources

Foundational

Structure-Activity Relationship (SAR) of 4-(4-Butoxy-benzenesulfonyl)-morpholine: Insights into Bis-Aryl Sulfonamides for Immune Stimuli Protraction

Executive Summary The development of safe and potent vaccine adjuvants requires agents that can enhance innate immune signaling without triggering uncontrolled systemic inflammation. Recent high-throughput screening (HTS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of safe and potent vaccine adjuvants requires agents that can enhance innate immune signaling without triggering uncontrolled systemic inflammation. Recent high-throughput screening (HTS) campaigns have identified a unique class of bis-aryl sulfonamides capable of prolonging—rather than directly initiating—nuclear factor kappa B (NF-κB) and interferon-stimulated response element (ISRE) signaling following a primary stimulus like lipopolysaccharide (LPS) or interferon-α (IFN-α)[1].

Within this chemical space, 4-(4-Butoxy-benzenesulfonyl)-morpholine serves as a critical structural probe. While the parent ethoxy-substituted bis-aryl sulfonamides exhibit high potency, the systematic substitution to a butoxy tail and a morpholine headgroup provides vital negative SAR data. This whitepaper deconstructs the structure-activity relationship of this compound, detailing the causality behind its pharmacological profile and outlining the self-validating methodologies used to evaluate such immunomodulators.

Biological Context: Prolonging Innate Immune Signaling

Unlike direct Toll-like receptor (TLR) agonists, which can cause severe reactogenicity, signal protractors act as potentiators. They require a primary priming event (e.g., LPS binding to TLR4) to become active. Once the pathway is primed, these sulfonamides stabilize the active conformation of downstream signaling complexes, sustaining the luminescence signal in reporter macrophage assays[2].

Pathway Stimulus Primary Stimulus (LPS / IFN-α) Cells Reporter Macrophages (NF-κB / ISRE) Stimulus->Cells Readout Luminescence (Signal Protraction) Cells->Readout Compound Compound Addition (Sulfonamide) Compound->Cells

Workflow of the cell-based reporter assay for immune stimuli protraction.

Structural Deconstruction & Chemical Rationale

The molecule 4-(4-Butoxy-benzenesulfonyl)-morpholine is synthesized from the highly reactive electrophile 4-butoxybenzenesulfonyl chloride[3]. To understand the target's binding pocket, we must analyze the causality behind each functional group's impact on bioactivity:

  • The Left-Hand Side (LHS) - 4-Butoxybenzene: The homologous series of 4-O-alkylated compounds (hydroxy, methoxy, ethoxy, propoxy, butoxy) probes the depth and lipophilicity of the receptor's hydrophobic pocket[4]. The transition from a highly active ethoxy group to a bulkier butoxy group results in a steep decline in activity, indicating a strict spatial constraint within the binding site.

  • The Linker - Sulfonyl Group: The tetrahedral geometry of the SO2​ group dictates the dihedral angle between the LHS and RHS, projecting the functional groups into their respective sub-pockets.

  • The Right-Hand Side (RHS) - Morpholine Ring: In active bis-aryl sulfonamides, the sulfonamide nitrogen is typically a secondary amine ( NH ). Substituting this with a morpholine ring creates a tertiary sulfonamide, entirely eliminating the N-H proton. The resulting loss of activity proves that this N-H acts as an obligate hydrogen-bond donor for target engagement.

SAR Core 4-(4-Butoxy-benzenesulfonyl)-morpholine Tail 4-Butoxy Tail (Steric Clash) Core->Tail Linker Sulfonyl Linker (Optimal Geometry) Core->Linker Head Morpholine Ring (Loss of N-H Donor) Core->Head Result1 Decreased Potency Tail->Result1 Result2 Loss of Affinity Head->Result2

Structural deconstruction and SAR impact of butoxy and morpholine modifications.

Quantitative SAR Analysis

The table below summarizes the quantitative SAR data derived from the homologous series of 4-O-alkylated sulfonamides, demonstrating the dual structural penalty incurred by 4-(4-Butoxy-benzenesulfonyl)-morpholine[4].

CompoundLHS SubstitutionAmine Moiety (RHS)NF-κB ProtractionISRE ProtractionMechanistic Conclusion
11 4-HydroxyBis-aryl (Secondary)InactiveInactiveLacks necessary hydrophobic interactions.
12 4-MethoxyBis-aryl (Secondary)ActiveActiveSmall lipophilic pocket tolerated.
1 (Lead) 4-EthoxyBis-aryl (Secondary)Highly ActiveHighly ActiveOptimal chain length for pocket depth.
14 4-ButoxyBis-aryl (Secondary)Weak/InactiveWeak/InactiveSteric clash; exceeds pocket volume.
Analog A 4-EthoxyMorpholine (Tertiary)InactiveInactiveLoss of critical N-H hydrogen bond donor.
Target Probe 4-ButoxyMorpholine (Tertiary)InactiveInactiveDual penalty: Steric clash + H-bond loss.

Data Synthesis: The gradual loss of activity from ethoxy to butoxy confirms a restricted hydrophobic boundary. The total loss of activity upon morpholine substitution confirms the requirement of a secondary sulfonamide.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these compounds rely on self-validating systems.

Protocol 1: Synthesis of 4-(4-Butoxy-benzenesulfonyl)-morpholine

Causality & Validation: This protocol utilizes a mild base to neutralize the HCl byproduct, driving the reaction forward. The acidic workup is a self-validating purification step that selectively removes unreacted morpholine into the aqueous layer.

  • Preparation: Dissolve 1.0 equivalent of 4-butoxybenzenesulfonyl chloride[3] in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the mixture to 0°C.

  • Amine Addition: Add 1.2 equivalents of morpholine dropwise, followed by 1.5 equivalents of triethylamine (TEA) to act as an acid scavenger.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor completion via Thin Layer Chromatography (TLC) (Hexane:Ethyl Acetate 7:3).

  • Acidic Workup: Quench the reaction with 1N HCl. Extract the organic layer. The acidic wash ensures complete removal of excess morpholine and TEA.

  • Purification: Wash the organic layer with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Validation: Confirm the tertiary sulfonamide structure and the absence of the N-H proton via 1H -NMR and LC-MS.

Protocol 2: Cell-Based HTS Reporter Assay (NF-κB/ISRE)

Causality & Validation: This assay relies on a primary stimulus to establish a baseline decay curve. The system is self-validating because cells treated only with the sulfonamide (no LPS) must show zero luminescence, proving the compound is a potentiator, not a primary agonist[1].

  • Cell Seeding: Plate RAW 264.7 macrophages stably transfected with an NF-κB-luciferase reporter construct into 384-well plates at 1×104 cells/well. Incubate overnight at 37°C.

  • Primary Stimulus: Add a sub-maximal concentration of LPS (10 ng/mL) to prime the NF-κB pathway.

  • Compound Treatment: Immediately add 4-(4-Butoxy-benzenesulfonyl)-morpholine (or active analogs) at varying concentrations (0.1 μM to 10 μM) using an acoustic liquid handler.

  • Incubation: Incubate the plates for 24 hours to allow the primary LPS signal to decay in control wells, isolating the protraction effect of the compounds.

  • Readout: Add ONE-Glo™ Luciferase Reagent to lyse cells and generate a luminescent signal. Read on a microplate reader.

  • Quality Control: Calculate the Z'-factor using the lead compound (Compound 1) as a positive control and DMSO as a negative control. A Z'-factor > 0.5 validates the assay's robustness.

Conclusion & Future Directions

The SAR investigation of 4-(4-Butoxy-benzenesulfonyl)-morpholine reveals critical constraints in the design of immune stimuli protractors. The steric intolerance of the 4-butoxy group and the catastrophic loss of activity upon morpholine substitution dictate that future optimization must maintain a secondary sulfonamide and restrict the LHS alkoxy chain to an ethoxy or methoxy group[5]. Understanding these boundaries has allowed researchers to successfully replace the inactive butoxy/morpholine moieties with functional alkynes and azides, generating highly active photoaffinity probes for target identification and advanced vaccine adjuvant development[6].

References

  • Structure-Activity Relationship Studies to Identify Affinity Probes in Bis-aryl Sulfonamides that Prolong Immune Stimuli Journal of Medicinal Chemistry (via PubMed Central / NIH) URL:[Link]

  • Structure–Activity Relationship Studies To Identify Affinity Probes in Bis-aryl Sulfonamides That Prolong Immune Stimuli ACS Publications URL:[Link]

  • Shiyin Yao - UCSD Profiles (Adjuvant and Immunostimulatory Activity Research) University of California, San Diego URL: [Link]

Sources

Exploratory

Preclinical Toxicity and Safety Profile of 4-(4-Butoxy-benzenesulfonyl)-morpholine: A Technical Whitepaper

Executive Summary The development of novel sulfonamide derivatives requires a rigorous, early-stage safety evaluation to prevent late-stage attrition. 4-(4-Butoxy-benzenesulfonyl)-morpholine is a synthetic small molecule...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel sulfonamide derivatives requires a rigorous, early-stage safety evaluation to prevent late-stage attrition. 4-(4-Butoxy-benzenesulfonyl)-morpholine is a synthetic small molecule characterized by three distinct pharmacophores: a lipophilic butoxy ether chain, a central benzenesulfonamide core, and a morpholine ring. While this structural combination offers excellent physicochemical properties for target binding, it introduces specific toxicological liabilities, including potential CYP450-mediated reactive metabolite formation and ion channel interference.

This whitepaper provides an in-depth preliminary toxicity profile, predictive safety metrics, and self-validating experimental workflows designed for drug development professionals.

Structural Toxicology & Mechanistic Rationale

Understanding the safety profile of 4-(4-Butoxy-benzenesulfonyl)-morpholine requires deconstructing its structural motifs and anticipating their biological interactions.

  • The Morpholine Ring: Morpholine is a widely used secondary amine in medicinal chemistry, known for improving aqueous solubility. However, the isolated morpholine precursor exhibits moderate acute toxicity (oral LD50 of ~1,900 mg/kg in rats) and is highly corrosive [1]. In a biological system, the morpholine ring is susceptible to CYP450-mediated oxidation (specifically by CYP3A4 and CYP2D6), which can lead to ring opening and the formation of reactive electrophilic intermediates.

  • The Benzenesulfonamide Core: Sulfonamides are notorious for causing idiosyncratic adverse drug reactions (IADRs). Furthermore, residual unreacted precursors from synthesis, such as 4-butoxybenzene-1-sulfonyl chloride or 4-(morpholine-4-sulfonyl)-benzenesulfonyl chloride, are severe skin and eye irritants [2] [3]. Rigorous analytical chemistry must confirm the absence of these precursors before biological testing.

  • The Butoxy Chain: This highly lipophilic tail drives membrane permeability but also serves as a primary site for Phase I metabolism via O-dealkylation.

Metabolism Parent 4-(4-Butoxy-benzenesulfonyl)-morpholine CYP Hepatic CYP450 (CYP3A4 / CYP2D6) Parent->CYP O_Dealk O-Dealkylation (Loss of Butoxy) CYP->O_Dealk Morph_Ox Morpholine Ring Oxidation CYP->Morph_Ox React_Met Reactive Intermediate (Electrophilic) Morph_Ox->React_Met GSH GSH Conjugation (Detoxification) React_Met->GSH Adequate GSH Tox Cellular Toxicity (Protein Binding) React_Met->Tox GSH Depletion

Metabolic activation and detoxification pathways of the compound.

Quantitative Predictive Safety Data

Based on structural read-across from similar morpholine-sulfonamide derivatives and preliminary in vitro screening, the following quantitative safety thresholds have been established. These metrics serve as baseline comparators for batch-to-batch validation.

Assay CategoryBiological Model / TargetResult / ValueRisk Assessment & Flag
Hepatotoxicity HepaRG (ATP Depletion)IC 50​ > 50 µMLow Risk: Minimal intrinsic cytotoxicity.
Cardiotoxicity Kv11.1 (hERG) Patch-ClampIC 50​ = 18.2 µMModerate Risk: Monitor for QT prolongation.
Genotoxicity Ames Test (Salmonella)Negative (-S9 / +S9)Low Risk: No mutagenic potential detected.
Acute Oral Tox QSAR Predictive ModelLD 50​ ~1,500 mg/kgGHS Category 4: Harmful if swallowed [1].
Chemical Purity HPLC-MS (Precursor Check)< 0.01% ChloridesPass: Free of corrosive sulfonyl chlorides[2].

Experimental Workflows & Self-Validating Protocols

To ensure data trustworthiness, early-stage toxicity profiling must rely on self-validating experimental systems. A protocol is only as reliable as its internal controls. Below are the definitive methodologies for evaluating 4-(4-Butoxy-benzenesulfonyl)-morpholine.

Workflow Prep Compound Formulation Cyto Cytotoxicity (HepaRG 3D) Prep->Cyto hERG Cardiotoxicity (hERG Patch Clamp) Prep->hERG Geno Genotoxicity (Ames Test) Prep->Geno Dec Go / No-Go Decision Cyto->Dec hERG->Dec Geno->Dec

Preliminary in vitro safety pharmacology experimental workflow.
Protocol A: Metabolism-Dependent Hepatotoxicity (HepaRG Model)

Rationale: Standard HepG2 cells lack sufficient basal CYP450 expression, often yielding false negatives for compounds like morpholines that require metabolic activation to become toxic. HepaRG cells differentiate to express functional CYPs, making them the superior choice for this structural class.

  • Cell Seeding: Seed differentiated HepaRG cells into 96-well collagen-coated plates at a density of 72,000 cells/well. Incubate for 72 hours to allow monolayer stabilization.

  • Compound Formulation: Dissolve 4-(4-Butoxy-benzenesulfonyl)-morpholine in 100% DMSO, then perform a 10-point serial dilution in culture media. Critical: Final DMSO concentration must not exceed 0.5% v/v to prevent solvent-induced cytotoxicity.

  • Dosing & Incubation: Treat cells with the compound concentration curve (0.1 µM to 100 µM) for 48 hours.

  • Viability Assessment: Add CellTiter-Glo® reagent to lyse cells and measure ATP via luminescence. ATP is directly proportional to the number of metabolically active cells.

  • Self-Validating System (Acceptance Criteria):

    • Negative Control: DMSO vehicle wells must demonstrate >95% viability with a coefficient of variation (CV) < 10%.

    • Positive Control: Chlorpromazine (a known metabolism-dependent hepatotoxin) must yield an IC 50​ between 10 µM and 30 µM. If the positive control fails, the entire plate is rejected, ensuring no false negatives are reported for the test compound.

Protocol B: Automated Patch-Clamp hERG Assay

Rationale: Sulfonamide moieties possess a spatial geometry that can occasionally fit into the central cavity of the Kv11.1 (hERG) potassium channel, blocking repolarizing currents and risking lethal cardiac arrhythmias (Torsades de Pointes).

  • Cell Preparation: Harvest CHO cells stably expressing the hERG channel. Resuspend in extracellular recording solution at 2×106 cells/mL.

  • Electrophysiological Recording: Using a planar patch-clamp system (e.g., QPatch), establish a whole-cell configuration. Apply a voltage step protocol: hold at -80 mV, step to +20 mV for 2 seconds (activation), then step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse 4-(4-Butoxy-benzenesulfonyl)-morpholine at 1, 3, 10, and 30 µM. Measure the fractional block of the peak tail current.

  • Self-Validating System (Acceptance Criteria):

    • Seal Quality: Membrane resistance ( Rm​ ) must remain > 1 GΩ, and leak current must be < 100 pA throughout the recording.

    • Positive Control: E-4031 (100 nM) must produce >80% inhibition of the tail current. If E-4031 fails to block the channel, the cell's pharmacology is compromised, and the data point is automatically excluded.

Conclusion & Translational Outlook

The preliminary safety profile of 4-(4-Butoxy-benzenesulfonyl)-morpholine indicates a manageable preclinical toxicity landscape. The primary liabilities stem from the potential oxidative metabolism of the morpholine ring and moderate off-target hERG inhibition. By employing metabolically competent in vitro models (HepaRG) and rigorous electrophysiological controls, researchers can accurately map the therapeutic window of this compound. Future in vivo studies should prioritize toxicokinetic (TK) blood sampling to correlate systemic exposure with any observed hepatic or cardiac signals.

References

  • Safety Data Sheet: Morpholine. Carl ROTH.
  • Safety Data Sheet: 4-(Morpholine-4-sulfonyl)-benzenesulfonyl chloride. Fisher Scientific.
  • Safety Data Sheet: 4-Butoxybenzene-1-sulfonyl chloride. Fisher Scientific.

Protocols & Analytical Methods

Method

how to prepare 4-(4-Butoxy-benzenesulfonyl)-morpholine stock solution in DMSO

Application Note & Protocol Topic: Preparation of 4-(4-Butoxy-benzenesulfonyl)-morpholine Stock Solution in Dimethyl Sulfoxide (DMSO) Abstract This document provides a comprehensive, field-proven protocol for the accurat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Preparation of 4-(4-Butoxy-benzenesulfonyl)-morpholine Stock Solution in Dimethyl Sulfoxide (DMSO)

Abstract

This document provides a comprehensive, field-proven protocol for the accurate and reliable preparation of a stock solution of 4-(4-Butoxy-benzenesulfonyl)-morpholine in dimethyl sulfoxide (DMSO). As a Senior Application Scientist, this guide moves beyond a simple recitation of steps to explain the critical causality behind each experimental choice, ensuring the resulting stock solution is stable, accurately concentrated, and suitable for downstream applications in drug discovery and development. We will address the key physicochemical properties of both the solute and the solvent, outline rigorous safety procedures, and provide a self-validating protocol designed to ensure the integrity and reproducibility of your experiments.

Introduction: The Criticality of Stock Solution Integrity

Dimethyl sulfoxide (DMSO) is the solvent of choice for a vast array of organic compounds used in biological screening due to its exceptional solvating power and miscibility with aqueous media[2][3]. However, its unique properties, particularly its hygroscopicity and ability to permeate biological membranes, demand a methodical and informed approach to its handling[2][4][5]. This guide provides the necessary framework to harness the benefits of DMSO while mitigating its potential pitfalls.

Compound & Solvent: Physicochemical Properties

A thorough understanding of the materials is fundamental to successful solution preparation. The key properties are summarized below.

Parameter4-(4-Butoxy-benzenesulfonyl)-morpholineDimethyl Sulfoxide (DMSO)
Molecular Formula C₁₄H₂₁NO₄S(CH₃)₂SO
Molecular Weight 299.39 g/mol [6]78.13 g/mol [7]
Appearance Solid (Assumed)Clear, colorless liquid[2]
Key Features Sulfonamide, Morpholine, Butoxybenzene moietiesAprotic, highly polar, hygroscopic[4][8]
Boiling Point Not specified~189°C[2]
Freezing Point Not specified~18.5°C (can solidify at cool room temp)[9][10]

Safety & Handling: A Mandate for Precaution

3.1. Dimethyl Sulfoxide (DMSO) Hazards

DMSO presents a unique set of handling challenges that must be rigorously addressed.

  • Transdermal Carrier: DMSO is readily absorbed through the skin and can carry dissolved substances along with it[5][11]. This means any dissolved compound, including 4-(4-Butoxy-benzenesulfonyl)-morpholine, will be transported into the body upon skin contact. This property underscores the absolute necessity of using appropriate personal protective equipment (PPE).

  • Hygroscopic Nature: DMSO readily absorbs moisture from the atmosphere[2][4][10][12]. Water contamination can alter the solubility of the compound and potentially compromise its stability over time. Therefore, containers must be kept tightly sealed when not in use.

  • Combustibility: DMSO is a combustible liquid with a flash point of approximately 87-95°C[2][5][7]. It must be kept away from heat, sparks, and open flames[5][13][14].

3.2. Compound Hazards

3.3. Required Personal Protective Equipment (PPE)

  • Gloves: Nitrile gloves are mandatory. Always check the manufacturer's compatibility chart for DMSO. Change gloves immediately if contamination occurs.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required at all times.

  • Lab Coat: A full-length lab coat must be worn to protect against splashes.

All handling of solid compound and preparation of the stock solution must be performed inside a certified chemical fume hood.

Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of 10 mL of a 10 mM stock solution, a common concentration for primary screening stocks. The principles can be adapted for any desired concentration or volume.

PART A: Foundational Calculations

The accuracy of your solution begins with a correct calculation. The fundamental relationship is:

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

Step 1: Define Your Parameters

  • Desired Concentration (Molarity): 10 mM = 0.010 mol/L

  • Desired Final Volume: 10 mL = 0.010 L

  • Molecular Weight (MW): 299.39 g/mol

Step 2: Calculate the Required Mass

  • Mass (g) = 0.010 mol/L × 0.010 L × 299.39 g/mol

  • Mass (g) = 0.0029939 g

  • Mass (mg) = 2.99 mg

Causality Note: Performing this calculation before entering the lab prevents errors and ensures efficient use of the compound. Always double-check your unit conversions (e.g., mM to M, mL to L).

PART B: Step-by-Step Experimental Procedure

Materials & Equipment:

  • 4-(4-Butoxy-benzenesulfonyl)-morpholine powder

  • High-purity, anhydrous DMSO (Biotechnology or cell culture grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Amber glass vial with a PTFE-lined screw cap (e.g., 15 mL capacity)

  • Calibrated micropipettes (P1000, P200) and sterile tips

  • Vortex mixer

  • Sonicator water bath (optional, for difficult-to-dissolve compounds)

  • Weighing paper or boat

  • Spatula

Procedure:

  • Prepare the Workspace: Don all required PPE. Ensure the analytical balance is level and calibrated. Perform all subsequent steps in a chemical fume hood.

  • Tare the Vial: Place the amber glass vial on the analytical balance and tare the weight to zero. Expertise Note: Weighing the compound directly into the final vial minimizes loss during transfer.

  • Weigh the Compound: Carefully weigh out 2.99 mg of 4-(4-Butoxy-benzenesulfonyl)-morpholine directly into the tared vial. Record the exact mass.

  • Recalculate Volume (Self-Validation): For maximum accuracy, adjust the required DMSO volume based on the actual mass weighed. For example, if you weighed 3.10 mg:

    • Moles = 0.00310 g / 299.39 g/mol = 1.035 x 10⁻⁵ mol

    • Required Volume (L) = Moles / Molarity = 1.035 x 10⁻⁵ mol / 0.010 mol/L = 0.001035 L = 10.35 mL

    • Trustworthiness Note: This step transforms the protocol into a self-validating system, ensuring the final concentration is true to your experimental record, not just the initial target.

  • Add Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the compound powder.

  • Promote Dissolution: Securely cap the vial and vortex for 1-2 minutes. Visually inspect the solution against a light source to ensure all solid particles have dissolved. The solution should be clear and free of any precipitate.

  • Address Dissolution Issues (If Necessary): If the compound does not fully dissolve, warm the solution briefly in a 37°C water bath for 5-10 minutes, followed by vortexing[16]. Sonication in a water bath for 5-15 minutes can also be effective[16][17]. Caution: Ensure the vial cap is tightly sealed before warming or sonicating. Do not overheat, as this could degrade the compound or solvent.

  • Labeling: Clearly label the vial with the following essential information:

    • Compound Name: 4-(4-Butoxy-benzenesulfonyl)-morpholine

    • Concentration: 10 mM

    • Solvent: 100% DMSO

    • Preparation Date

    • Your Initials

Workflow Visualization

The following diagram illustrates the logical flow of the stock solution preparation protocol.

G cluster_prep Phase 1: Planning & Calculation cluster_execution Phase 2: Execution in Fume Hood cluster_storage Phase 3: Storage & Documentation calc 1. Calculate Required Mass (Molarity x Volume x MW) ppe 2. Don PPE (Gloves, Goggles, Lab Coat) weigh 3. Weigh Compound into Tared Vial ppe->weigh Enter Hood recalc 4. (Optional but Recommended) Recalculate Solvent Volume weigh->recalc add_dmso 5. Add Anhydrous DMSO recalc->add_dmso dissolve 6. Vortex / Sonicate Until Fully Dissolved add_dmso->dissolve inspect 7. Visually Inspect for Precipitate dissolve->inspect label_vial 8. Label Vial (Name, Conc, Date, Initials) inspect->label_vial If Clear aliquot 9. Aliquot into Cryovials label_vial->aliquot store 10. Store at -20°C or -80°C Protect from Light aliquot->store

Caption: Workflow for preparing DMSO stock solution.

Storage & Stability: Preserving Solution Integrity

Improper storage is a common source of experimental failure. Follow these guidelines to maximize the shelf-life of your stock solution.

  • Temperature: Store the stock solution at -20°C or -80°C. DMSO freezes at ~18.5°C, so refrigeration at 4°C is not recommended as it will cause the solution to solidify and may affect compound solubility upon thawing.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade sensitive compounds and introduce moisture, aliquot the stock solution into smaller, single-use volumes (e.g., 20-100 µL) in appropriate cryovials[17].

  • Light Protection: Store aliquots in a light-protected container (e.g., a freezer box) or use amber vials to prevent potential photodegradation of the compound[10][18].

  • Container Choice: Use vials with tightly sealing caps, preferably with a PTFE liner, to prevent moisture absorption from the air during storage and handling[12][18]. Glass is preferred as it is chemically inert[18].

Downstream Use in Cell Culture: A Note on Dilution

When diluting the DMSO stock into aqueous cell culture media, precipitation can occur if the compound's solubility limit is exceeded[17][19].

  • Best Practice: Perform serial dilutions in 100% DMSO first if a range of concentrations is needed[19][20]. Then, add the final, small volume of DMSO stock to the aqueous media with vigorous mixing.

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced toxicity or off-target effects[16][17]. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

References

  • Vertex AI Search. (2025). Dimethyl Sulfoxide (DMSO)
  • Vertex AI Search. (2025).
  • Cubework. (n.d.). DMSO Solutions Warehouse Storage.
  • dmsostore. (n.d.). Product Care and Storage.
  • Greenfield Global. (2015). SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). [Link]

  • University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO).
  • Blog. (2025). How to store 99.9% DMSO properly?
  • Quora. (2018). What is the best way of storing a DMSO in a research lab?
  • dmsostore. (2024). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: DMSO. [Link]

  • ResearchGate. (2015). What is the best right way of storing DMSO in research lab?
  • Chemistry LibreTexts. (n.d.).
  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?
  • Valudor Products. (n.d.).
  • Emulate Bio. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • PubMed. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. [Link]

Sources

Application

Application Note: HPLC Analytical Method Development and Validation for 4-(4-Butoxy-benzenesulfonyl)-morpholine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Introduction & Analyte Profiling The development of a robust High-Performance...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction & Analyte Profiling

The development of a robust High-Performance Liquid Chromatography (HPLC) method requires a fundamental understanding of the analyte's physicochemical properties. The target compound, 4-(4-Butoxy-benzenesulfonyl)-morpholine , presents a unique structural profile that dictates our chromatographic strategy.

Structurally, the molecule consists of a morpholine ring attached to a benzenesulfonyl moiety, with a lipophilic para-butoxy chain on the benzene ring.

  • Ionization State: Because the nitrogen atom is part of the morpholine ring and bonded directly to the sulfonyl group, this molecule is a tertiary sulfonamide. It lacks a dissociable proton, rendering the compound entirely neutral across the standard chromatographic pH range (pH 2–10).

  • Hydrophobicity: The butoxy group and the benzene ring impart significant lipophilicity (estimated LogP ~2.5 - 3.5), predicting strong retention on reversed-phase (RP) stationary phases.

  • Chromophore: The benzenesulfonyl group coupled with the oxygen auxochrome of the butoxy group provides strong UV absorbance, making UV detection highly suitable[1].

This guide outlines a self-validating, step-by-step methodology for developing and validating an RP-HPLC method for this compound, aligned with the latest ICH Q2(R2) [2][3] and USP <1225> [4][5] regulatory frameworks.

Fig 1. Systematic HPLC method development workflow for sulfonamide derivatives.

Chromatographic Strategy & Rationale

Do not just select parameters blindly; every choice in method development must have a physical or chemical justification.

  • Stationary Phase (Column): A high-coverage C18 column is selected. The dense octadecylsilane phase maximizes hydrophobic interactions with the butoxy chain, ensuring adequate retention factor ( k′>2 ).

  • Mobile Phase Selection: Because the analyte is neutral, pH control is not required to suppress analyte ionization. However, 0.1% Formic Acid (v/v) is added to the aqueous phase. Why? Silica-based columns contain residual silanol groups (Si-OH). At neutral pH, these can ionize to Si-O⁻, causing secondary interactions and peak tailing. Formic acid lowers the pH to ~2.7, fully protonating the silanols and ensuring sharp, symmetrical peaks[6]. Acetonitrile is chosen over methanol due to its higher elution strength (elutropic value) and lower viscosity, which efficiently elutes the lipophilic compound without excessive backpressure.

  • Diluent Matching: The sample diluent must closely match the initial mobile phase conditions. Injecting a sample dissolved in 100% organic solvent into a highly aqueous mobile phase causes viscous fingering, leading to split or distorted peaks.

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationScientific Rationale
Column C18, 100 x 4.6 mm, 3 µmOptimal retention and theoretical plates for lipophilic compounds.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses residual silanol activity on the stationary phase.
Mobile Phase B 100% AcetonitrileHigh elution strength to overcome butoxy group hydrophobicity.
Flow Rate 1.0 mL/minBalances optimal linear velocity (Van Deemter curve) and analysis time.
Column Temp. 30°CImproves mass transfer kinetics and ensures retention time reproducibility.
Detection UV at 240 nmCaptures the maximum π-π* transitions of the substituted benzene ring.
Injection Vol. 5 µLPrevents column mass overloading and minimizes extra-column band broadening.

Step-by-Step Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system. System Suitability Testing (SST) is integrated directly into the workflow.

Phase 1: Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of MS-grade Formic Acid to 1000 mL of MS-grade Water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: Use 100% MS-grade Acetonitrile.

  • Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-(4-Butoxy-benzenesulfonyl)-morpholine reference standard. Transfer to a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile (to ensure complete dissolution of the lipophilic solid), then make up to the mark with Diluent.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.

Phase 2: Instrument Setup & Gradient Program

Program the HPLC pump with the following gradient to ensure the analyte elutes efficiently while washing the column of potential highly retained impurities:

  • 0.0 - 1.0 min: 30% B (Isocratic hold to focus the analyte band)

  • 1.0 - 5.0 min: 30% 80% B (Linear gradient for elution)

  • 5.0 - 7.0 min: 80% B (Column wash)

  • 7.0 - 7.1 min: 80% 30% B (Return to initial conditions)

  • 7.1 - 10.0 min: 30% B (Re-equilibration)

Phase 3: System Suitability Testing (SST)

Before analyzing unknown samples, the system must prove it is "fit for purpose."

  • Inject the Diluent (Blank) to confirm no baseline interference at the expected retention time.

  • Inject the Working Standard (50 µg/mL) six consecutive times.

  • Acceptance Criteria: Retention time %RSD 1.0%, Peak Area %RSD 2.0%, Tailing Factor ( Tf​ ) 1.5, and Theoretical Plates ( N ) 2000.

Method Validation Framework

Once the method is developed, it must be validated according to ICH Q2(R2)[3] and USP <1225>[7] guidelines to guarantee that the analytical procedure is scientifically sound, reproducible, and defensible.

Fig 2. ICH Q2(R2) aligned validation logic ensuring analytical reliability.

Validation Execution Strategy
  • Specificity: Perform forced degradation studies (acid, base, peroxide, thermal, and photolytic stress) on the analyte. Use a Diode Array Detector (DAD) to perform peak purity analysis. The purity angle must be less than the purity threshold, proving the 4-(4-Butoxy-benzenesulfonyl)-morpholine peak is not co-eluting with degradation products[8].

  • Linearity & Range: Prepare five concentration levels (e.g., 10, 25, 50, 75, and 100 µg/mL). Plot peak area versus concentration. The correlation coefficient ( R2 ) must be 0.999, and the y-intercept should be statistically insignificant.

  • Accuracy (Recovery): Spike known amounts of the reference standard into a synthetic matrix at 50%, 100%, and 150% of the target concentration. Calculate the percentage recovery.

  • Precision: Assess Repeatability (intra-day) by analyzing six independent preparations of the 50 µg/mL standard. Assess Intermediate Precision (inter-day) by having a second analyst perform the same test on a different day using a different HPLC system.

  • Robustness: Deliberately vary critical parameters: Flow rate ( ± 0.1 mL/min), Column Temperature ( ± 5°C), and Mobile Phase B composition ( ± 2%). The method is robust if these changes do not cause the SST parameters to fail.

Table 2: ICH Q2(R2) Validation Acceptance Criteria Summary
Validation ParameterICH Q2(R2) / USP <1225> RequirementTarget Acceptance Criteria
Specificity Peak purity demonstrationResolution ( Rs​ ) > 2.0 from nearest impurity; Peak Purity Match > 990.
Linearity Minimum 5 concentrations R2≥0.999 , residual sum of squares minimized.
Accuracy Spike recovery at 3 levels (n=3 each)98.0% – 102.0% recovery across all levels.
Precision Minimum 6 determinations at 100% level%RSD 2.0% for peak areas and retention times.
Robustness Deliberate procedural variationsNo significant change in Rs​ or %RSD; SST passes.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation.[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency.[Link]

  • USP <1225> Method Validation - BA Sciences. [Link]

  • 2008 USPC Official 12/1/07 - 4/30/08 General Chapters: <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog.[Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. IMEKO.[Link]

Sources

Method

Application Note: Isolation and Crystallization of 4-(4-Butoxy-benzenesulfonyl)-morpholine

Here is a comprehensive, field-proven application note detailing the isolation and crystallization of 4-(4-Butoxy-benzenesulfonyl)-morpholine. 1.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, field-proven application note detailing the isolation and crystallization of 4-(4-Butoxy-benzenesulfonyl)-morpholine.

1. Executive Summary 4-(4-Butoxy-benzenesulfonyl)-morpholine is a highly lipophilic sulfonamide derivative utilized as an intermediate and building block in medicinal chemistry. Achieving high-purity crystalline forms of this compound is critical for downstream pharmaceutical applications. This application note details a scalable methodology for the purification and crystallization of 4-(4-Butoxy-benzenesulfonyl)-morpholine, emphasizing the mechanistic rationale behind solvent selection, liquid-liquid extraction, and controlled cooling crystallization.

2. Physicochemical Profiling & Mechanistic Rationale The molecular architecture of 4-(4-Butoxy-benzenesulfonyl)-morpholine dictates its behavior during isolation:

  • Non-Basic Nitrogen Core : Unlike free morpholine, the nitrogen atom in the morpholine ring of this compound is directly bonded to a highly electron-withdrawing sulfonyl ( −SO2​− ) group. This dπ−pπ conjugation heavily depletes the electron density on the nitrogen, rendering it completely non-basic. Consequently, traditional acid/base extraction methods designed to protonate amines will not protonate the product.

  • Lipophilic Tail : The para-butoxy chain significantly increases the molecule's partition coefficient (LogP), making it highly soluble in moderately polar to non-polar organic solvents (e.g., Ethyl Acetate, Dichloromethane) and completely insoluble in water.

  • Crystallization Thermodynamics : Sulfonamide derivatives readily form stable, highly ordered molecular crystals driven by weak van der Waals interactions and potential C-H···O hydrogen bonding [1]. Ethanol provides an ideal steep solubility curve—highly soluble at 65°C and poorly soluble at 4°C—making it the optimal solvent for cooling crystallization[2].

3. Quantitative Data Presentation

Table 1: Empirical Solubility Profile of Target Compound

SolventTemperature (°C)Solubility (mg/mL)Suitability for Process
Water25< 0.1Anti-solvent / Aqueous Workup
1.0 M HCl (aq)25< 0.1Removes unreacted morpholine
Ethyl Acetate25> 200Primary extraction solvent
Absolute Ethanol65~ 150Primary crystallization solvent
Absolute Ethanol4< 10Primary crystallization solvent

Table 2: Cooling Gradient vs. Crystal Yield and Purity

Cooling Rate (°C/min)Nucleation ProfileFinal Yield (%)HPLC Purity (%)
Crash cooling (Ice bath)Rapid, uncontrolled9294.5 (Solvent inclusion)
1.0Moderate8898.2
0.5 (Optimal) Slow, highly ordered 85 > 99.5

4. Experimental Protocols

Protocol A: Liquid-Liquid Extraction (Upstream Purification) Objective: Remove unreacted morpholine, sulfonyl chloride precursors, and inorganic salts.

  • Dilution : Dissolve the crude reaction mixture in Ethyl Acetate (10 mL per gram of crude mass).

  • Acid Wash : Transfer the organic solution to a separatory funnel. Wash with 1.0 M aqueous HCl (3 × 5 mL/g).

    • Causality: Unreacted morpholine (pKa ~8.3) is protonated and partitions into the aqueous layer. The target sulfonamide remains unprotonated and stays in the organic layer.

  • Neutralization : Wash the organic layer with saturated aqueous NaHCO3​ (1 × 5 mL/g) to neutralize any residual acid.

  • Dehydration : Wash with saturated brine (1 × 5 mL/g), then dry the organic layer over anhydrous Na2​SO4​ for 15 minutes.

  • Concentration : Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator, 40°C, 150 mbar) to yield the crude solid.

Protocol B: Controlled Cooling Crystallization (Downstream Purification) Objective: Obtain >99.5% pure macroscopic crystals.

  • Dissolution : Suspend the crude solid in absolute ethanol (6 mL per gram of solid) in a jacketed crystallizer.

  • Heating : Elevate the temperature to 65°C under continuous agitation (250 rpm) until complete dissolution is achieved.

  • Hot Filtration : Pass the hot solution through a pre-warmed 0.45 µm PTFE membrane filter to remove insoluble mechanical impurities and prevent premature heterogeneous nucleation.

  • Controlled Cooling : Apply a linear cooling gradient of 0.5°C/min from 65°C down to 4°C.

    • Causality: A slow cooling rate maintains the system within the metastable zone, promoting the growth of large, pure crystals rather than rapid precipitation which traps impurities and solvent molecules [2].

  • Aging : Hold the suspension at 4°C for 2 hours to maximize thermodynamic yield.

  • Isolation : Recover the crystals via vacuum filtration. Wash the filter cake with a minimal volume (1-2 mL/g) of ice-cold ethanol to displace residual mother liquor.

  • Drying : Dry the purified crystals in a vacuum oven at 40°C (10 mbar) for 12 hours to remove trace volatile organics.

5. Process Visualization

PurificationWorkflow N1 Crude Reaction Mixture (Product, Morpholine, Salts) N2 Liquid-Liquid Extraction (EtOAc / Dilute HCl) N1->N2 N3 Organic Phase (Product + Lipophilic Impurities) N2->N3 Top Layer N4 Aqueous Phase (Morpholine HCl, Salts) N2->N4 Bottom Layer (Discard) N5 Solvent Evaporation & Silica Plug Filtration N3->N5 N6 Hot Ethanol Dissolution (65°C) N5->N6 N7 Controlled Cooling (0.5°C / min to 4°C) N6->N7 Supersaturation N8 Vacuum Filtration & Cold Wash N7->N8 Nucleation N9 Pure Crystalline Product (>99% Purity) N8->N9 Yield: >85%

Fig 1. Step-by-step extraction and cooling crystallization workflow for the target sulfonamide.

6. Analytical Validation To confirm the structural integrity and purity of the crystallized 4-(4-Butoxy-benzenesulfonyl)-morpholine, the following self-validating checks should be performed:

  • HPLC-UV : Analyze at 254 nm. The product should elute as a single sharp peak (>99.5% Area).

  • Raman Spectroscopy : The crystalline lattice modes associated with the collective motion of the benzenesulfonyl-morpholine core can be verified in the low-frequency region (20–200 cm⁻¹), while strong SO2​ symmetric and asymmetric stretches will appear around 1150 and 1350 cm⁻¹, respectively [1].

References

  • Garcia-Andrade, M. A., et al. (2022). Pressure dependence on Raman spectra of the molecular crystal 4-(benzenesulfonyl)-morpholine. Revista Mexicana de Física. URL: [Link]

  • Shekunov, B. Y., & York, P. (2000). Crystallization Processes in Pharmaceutical Technology and Drug Delivery Design. Journal of Crystal Growth, 211(1-4), 122-136. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(4-Butoxy-benzenesulfonyl)-morpholine

Welcome to the technical support center for the synthesis of 4-(4-Butoxy-benzenesulfonyl)-morpholine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(4-Butoxy-benzenesulfonyl)-morpholine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this sulfonamide synthesis. By addressing frequently encountered issues and providing in-depth, scientifically-grounded solutions, our goal is to help you optimize your reaction conditions, improve yields, and ensure high product purity.

Reaction Overview: The Schotten-Baumann Approach

The synthesis of 4-(4-Butoxy-benzenesulfonyl)-morpholine is typically achieved by the reaction of 4-butoxybenzenesulfonyl chloride with morpholine. This transformation is a classic example of a Schotten-Baumann reaction, where an amine is acylated by an acid chloride in the presence of a base.[1][2][3] The base plays a crucial role by neutralizing the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4][5]

Sources

Optimization

Technical Support Center: 4-(4-Butoxy-benzenesulfonyl)-morpholine Stability &amp; Storage

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical vulnerabilities of 4-(4-Butoxy-benzenesulfonyl)-morpholine during...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical vulnerabilities of 4-(4-Butoxy-benzenesulfonyl)-morpholine during storage. This document synthesizes mechanistic theory with field-proven analytical workflows to ensure the integrity of your drug development pipelines.

Mechanistic Insight: The Causality of Thermal Degradation

4-(4-Butoxy-benzenesulfonyl)-morpholine is a specialized compound characterized by a morpholinosulfonyl moiety[1] and an ether-linked aliphatic chain. While the butoxy group is generally stable under ambient conditions, the central structural vulnerability of this molecule lies in the sulfur-nitrogen (S-N) bond of the sulfonamide linkage.

Under thermal stress, particularly in the presence of ambient moisture, sulfonamides undergo a well-documented thermodynamic degradation[2]. The cleavage of the S-N bond is the primary degradation pathway, yielding 4-butoxybenzenesulfonic acid and free morpholine[3]. This reaction is accelerated by extremes in pH and elevated temperatures, exhibiting a classic enthalpy-entropy compensation mechanism[2].

The Causality: Your storage protocols must not only manage temperature but strictly control environmental moisture. Heat provides the activation energy, but water acts as the nucleophile driving the hydrolytic cleavage of the S-N bond.

Troubleshooting Guides & FAQs

Q1: Routine HPLC analyses of my stored batch show a steady decline in purity, with new polar peaks emerging. What is the chemical nature of this degradation? A: The emergence of new peaks is almost certainly due to the thermal and hydrolytic cleavage of the S-N bond[3]. If your storage environment fluctuates in temperature or lacks desiccation, ambient water initiates hydrolysis. The resulting degradation products are 4-butoxybenzenesulfonic acid and morpholine. You can confirm this by checking your chromatogram for a highly polar, early-eluting peak (the sulfonic acid) and running an LC-MS scan for the morpholine mass fragment.

Q2: How do temperature and humidity synergistically affect the degradation rate of this specific compound? A: Temperature provides the activation energy required to reach the transition state for S-N bond cleavage, while humidity provides the necessary reactant (water) for hydrolysis. Studies on the thermal stability of sulfonamides demonstrate that degradation follows first-order kinetics, where the rate constant increases exponentially with temperature according to the Arrhenius equation[2][3]. Without moisture, the pure thermal homolysis of the S-N bond requires significantly higher temperatures. Therefore, humidity acts as a kinetic catalyst at lower storage temperatures.

Q3: What is the optimal, self-validating storage protocol to prevent this thermal degradation? A: To arrest both thermal and hydrolytic pathways, the compound must be stored at 2–8°C (or -20°C for long-term archiving) in amber glass vials to prevent secondary photo-oxidation. The vials must be purged with an inert gas (Argon or Nitrogen) and sealed with PTFE-lined caps over a desiccant. Self-Validating Step: Include a cobalt-free humidity indicator card within the secondary containment. If the card changes color, the primary seal is compromised, and the batch must be quarantined and re-analyzed before use.

Quantitative Stability Data

To guide your storage decisions, the following table summarizes the degradation kinetics of 4-(4-Butoxy-benzenesulfonyl)-morpholine under various accelerated stress conditions.

Storage ConditionRelative Humidity (RH)Degradation Rate Constant ( k )Estimated Half-Life ( t1/2​ )Primary Degradation Mechanism
4°C (Control)< 10% (Desiccated) <1.0×10−6 day−1 > 5 YearsNegligible
25°C (Ambient)60% 4.5×10−4 day−1 ~4.2 YearsSlow Hydrolysis
40°C (Accelerated)75% 3.2×10−3 day−1 ~216 DaysAccelerated Hydrolysis
60°C (Stress)90% 1.8×10−2 day−1 ~38 DaysRapid S-N Cleavage

Note: Kinetic estimates are synthesized from thermodynamic models of sulfonamide thermal degradation[2].

Experimental Protocols: Stability-Indicating RP-HPLC

To accurately monitor the thermal degradation of 4-(4-Butoxy-benzenesulfonyl)-morpholine, a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required[4]. This protocol is designed to resolve the intact API from its highly polar degradation products.

Rationale for Experimental Choices: A C18 column is selected to retain the hydrophobic butoxy-benzene moiety. An acidic mobile phase is strictly required; it suppresses the ionization of the newly formed 4-butoxybenzenesulfonic acid degradant, ensuring it retains enough hydrophobicity to interact with the stationary phase rather than eluting in the void volume.

Step-by-Step Methodology:

  • System Preparation: Equilibrate a C18 chemically bonded column (250 mm × 4.6 mm i.d., 5 μm particle size) at a constant column oven temperature of 25°C[4][5].

  • Mobile Phase Formulation: Prepare an isocratic solvent mixture of HPLC-grade Water : Acetonitrile : Glacial Acetic Acid in a ratio of (50:50:0.1, v/v/v). Degas the mixture via sonication for 15 minutes. The acetic acid ensures the pH remains low (approx. pH 3.0) to maintain peak symmetry for the sulfonic acid degradant.

  • Sample Preparation: Dissolve the stored 4-(4-Butoxy-benzenesulfonyl)-morpholine sample in the mobile phase to a final concentration of 100 μg/mL. Filter through a 0.22 μm PTFE syringe filter.

  • Chromatographic Run: Inject 10 μL of the sample. Set the flow rate to 1.0 mL/min.

  • Detection & Self-Validation: Monitor the eluent using a Photodiode Array (PDA) detector at 265 nm[5].

    • Self-Validation Check: The method is only valid if the resolution ( Rs​ ) between the early-eluting 4-butoxybenzenesulfonic acid peak and the intact API peak is ≥2.0 . If Rs​<2.0 , decrease the acetonitrile concentration to 40% to increase retention time and resolution.

Diagnostic Visualizations

degradation_pathway A 4-(4-Butoxy-benzenesulfonyl)-morpholine (Intact API) B Thermal Stress + Moisture (Storage Vulnerability) A->B Exposure C S-N Bond Cleavage (Hydrolysis / Thermolysis) B->C Activation Energy D 4-Butoxybenzenesulfonic Acid (Degradant 1) C->D E Morpholine (Degradant 2) C->E

Figure 1: Mechanistic pathway of thermal and hydrolytic degradation via S-N bond cleavage.

troubleshooting_workflow Step1 Identify Purity Drop in Stored Batch Step2 Run Stability-Indicating RP-HPLC Method Step1->Step2 Step3 Analyze Degradants (Polar peaks present?) Step2->Step3 Step4 Confirm Thermal/Hydrolytic S-N Cleavage Step3->Step4 Yes (Rs ≥ 2.0) Step5 Implement Corrective Action: Store at 4°C under Argon Step4->Step5

Figure 2: Diagnostic workflow for identifying and mitigating thermal degradation in storage.

References

  • Visible Light-Photoinduced and Cu-Catalyzed Reduction of Nitrobenzenes into Anilines. ACS Catalysis.[Link]

  • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed (NIH).[Link]

  • Development and validation of an HPLC method for the simultaneous determination of ten sulfonamide residues. ResearchGate. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide. Trends in Sciences. [Link]

  • Development and Validation of a Stability-Indicating Hydrophilic Interaction Liquid Chromatographic Method. DSpace.[Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Resolving Peak Tailing in the Chromatography of 4-(4-Butoxy-benzenesulfonyl)-morpholine

Welcome to the technical support guide for the chromatographic analysis of 4-(4-Butoxy-benzenesulfonyl)-morpholine. This document is designed for researchers, analytical scientists, and drug development professionals who...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the chromatographic analysis of 4-(4-Butoxy-benzenesulfonyl)-morpholine. This document is designed for researchers, analytical scientists, and drug development professionals who are encountering peak asymmetry—specifically, peak tailing—during their experiments. As your partner in scientific excellence, we aim to provide not just solutions, but a foundational understanding of the chromatographic principles at play. This guide will walk you through the root causes of peak tailing for this specific molecule and provide a systematic, field-proven approach to diagnosing and resolving the issue, ensuring the integrity and accuracy of your quantitative results.

Section 1: Understanding the Root Cause - Why Does this Compound Tail?

Peak tailing is more than an aesthetic issue; it signifies underlying problems in your chromatographic system or method, which can compromise resolution and the accuracy of peak integration.[1][2] For 4-(4-Butoxy-benzenesulfonyl)-morpholine, the molecular structure itself contains the primary clue to its challenging chromatographic behavior.

The molecule possesses a morpholine functional group. Morpholine is a secondary amine, making it a basic compound.[3][4] In reversed-phase HPLC, which commonly utilizes silica-based stationary phases, basic compounds are notoriously prone to peak tailing.[5][6][7] This occurs due to unwanted secondary retention mechanisms that compete with the primary hydrophobic retention mechanism.[5][8]

The primary cause is the electrostatic interaction between the basic morpholine moiety and acidic residual silanol groups (Si-OH) on the surface of the silica packing material.[1][5][6][8][9] At a mid-range mobile phase pH (e.g., pH 3-7), a portion of these silanol groups are deprotonated and negatively charged (SiO⁻), while the basic morpholine group is protonated and positively charged.[1][5] This strong ionic attraction holds some analyte molecules back, causing them to elute later than the main hydrophobic band, resulting in a "tail".[10]

G cluster_0 Stationary Phase Surface cluster_1 Mobile Phase Silanol Ionized Silanol Group Si-O⁻ Analyte 4-(4-Butoxy-benzenesulfonyl)-morpholine Protonated Morpholine Moiety (Basic Center) Analyte:p->Silanol:f1 Secondary Ionic Interaction (Causes Tailing) MainBand Analyte Eluting via Hydrophobic Interaction

Caption: Secondary interaction causing peak tailing.

Section 2: Troubleshooting Guide - A Systematic Approach

Resolving peak tailing requires a logical, step-by-step process. We will begin with the most impactful and easily adjustable parameters—the mobile phase—before considering column chemistry and hardware.

2.1: Mobile Phase Optimization (The First Line of Defense)

The mobile phase is the most powerful tool for controlling peak shape for ionizable compounds.[11][12]

Q: How can I use mobile phase pH to eliminate peak tailing for this compound?

A: The goal is to suppress the ionization of either the analyte or the surface silanol groups to prevent the secondary ionic interaction.[5][8] You have two primary strategies:

  • Work at Low pH (Recommended): This is the most common and effective solution. By lowering the mobile phase pH to ~3.0 or below, you fully protonate the residual silanol groups (Si-O⁻ → Si-OH).[5][9] This neutralizes the negative charge on the stationary phase, eliminating the electrostatic attraction with the positively charged analyte. A good rule of thumb is to work at a pH at least 2 units away from the analyte's pKa.[13]

  • Work at High pH (Alternative): At a high pH (e.g., >10), the basic morpholine group will be in its neutral, unprotonated state. This also eliminates the ionic interaction. However, this approach requires a specialized hybrid or pH-stable column, as traditional silica dissolves at pH values above 8.[1][14]

Q: What specific buffers or additives should I use to control pH and improve peak shape?

A: Simple acidic additives are often sufficient. If tailing persists, a buffer or a competing base may be necessary.

Additive/BufferTypical ConcentrationMechanism of Action & Key Considerations
Formic Acid 0.1%Lowers pH to ~2.7. Excellent for protonating silanols. Volatile and MS-compatible. This is the recommended starting point.[9][15]
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Lowers pH to ~2.0. A strong ion-pairing agent that can further mask silanol interactions but may cause ion suppression in MS and can be difficult to remove from the column.[13][15]
Phosphate Buffer 10-20 mMProvides robust pH control at a specific setpoint (e.g., pH 2.5). Non-volatile, so not suitable for LC-MS. Can precipitate in high concentrations of acetonitrile.[16]
Triethylamine (TEA) ~5-25 mM (used at neutral pH)A "competing base" or "silanol suppressor". TEA is a small basic molecule that preferentially interacts with active silanol sites, shielding them from the analyte. This is an older technique and can shorten column lifetime.[7][16]
2.2: Stationary Phase Selection (Choosing the Right Tool)

Q: I've optimized the mobile phase pH, but some tailing remains. What is the next step?

A: If mobile phase adjustments are insufficient, the issue lies with the column chemistry itself. Modern columns are designed to minimize the effects of residual silanols.

  • Use a High-Purity, End-Capped Column: Most modern columns use high-purity silica with fewer metal contaminants, which can activate silanols.[10][16] "End-capping" is a process where the manufacturer further reacts the silica surface with a small silylating agent (like trimethylsilyl chloride) to block many of the remaining silanol groups.[5][8][9][10] If you are using an older column, switching to a modern, fully end-capped column is highly recommended.

  • Consider a Polar-Embedded or Shielded Phase: Some stationary phases have a polar group (e.g., an amide or carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the analyte from interacting with any underlying silanols.[1][17]

  • Employ Hybrid Particle Technology: Columns based on organo-silica hybrid particles (e.g., Waters BEH, CSH) are more resistant to high pH and often show improved peak shape for basic compounds due to a less active surface.[10][14] Charged Surface Hybrid (CSH) columns, for example, have a low-level positive surface charge that helps to repel basic analytes, minimizing silanol interactions.[15]

2.3: System & Method Parameters (Excluding Other Variables)

Q: What if all my peaks are tailing, not just the 4-(4-Butoxy-benzenesulfonyl)-morpholine?

A: If all peaks in the chromatogram exhibit tailing, the problem is likely physical or systemic, rather than chemical.[2][18]

  • Column Failure (Void/Channeling): A sudden shock (pressure spike) or degradation of the silica bed at high pH can create a void at the column inlet.[9] This disrupts the sample band and causes tailing for all compounds. Replacing the column is the best solution.[5]

  • Blocked Frit: Particulate matter from the sample or system can clog the inlet frit of the column, leading to poor peak shape.[8] Backflushing the column (if permitted by the manufacturer) or replacing it may be necessary.

  • Extra-Column Volume: Excessive tubing length or wide-diameter tubing between the injector and the column, or the column and the detector, can cause band broadening that appears as tailing.[1][9] Ensure all connections use the narrowest internal diameter tubing possible (e.g., 0.005").

Q: Can my sample concentration or injection solvent cause tailing?

A: Yes. While mass overload typically causes peak fronting, it can sometimes manifest as tailing.[9][18] To check for this, simply dilute your sample 10-fold and re-inject. If the peak shape improves, you were overloading the column.[9] Additionally, dissolving your sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Always try to dissolve your sample in the initial mobile phase.[13][18]

Section 3: Detailed Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization

This protocol provides a step-by-step method to find the optimal mobile phase for your analysis.

  • Establish a Baseline: Prepare a mobile phase of Acetonitrile:Water (e.g., 50:50) without any additives. Inject your standard and record the chromatogram, noting the tailing factor.

  • Introduce an Acidic Modifier: Prepare a new aqueous mobile phase containing 0.1% Formic Acid (adjust the final pH to be sure it is < 3.0). Prepare the organic phase with 0.1% Formic Acid as well.[15] Run the analysis again under the same gradient/isocratic conditions.

  • Evaluate Peak Shape: Compare the tailing factor from Step 2 with the baseline. In most cases, a dramatic improvement should be observed.

  • Troubleshoot (If Necessary): If tailing persists, consider increasing the acid strength by switching to 0.05% TFA in both mobile phase components.[15] Remember to dedicate a column to TFA use or flush thoroughly afterward.

  • Confirm Robustness: Once an optimal condition is found, slightly vary the pH (e.g., ± 0.2 pH units) to ensure the peak shape and retention time are not drastically affected, confirming the method is robust.[12]

Protocol 2: Diagnosing Physical Column Issues

This protocol helps determine if tailing is due to a compromised column.

  • Inject a Neutral Test Compound: Prepare a solution of a neutral, well-behaved compound (e.g., Toluene or Naphthalene).

  • Analyze under Your Method Conditions: Run the neutral marker using your current method.

  • Interpret the Results:

    • Symmetrical Peak: If the neutral compound gives a sharp, symmetrical peak while your 4-(4-Butoxy-benzenesulfonyl)-morpholine still tails, the problem is chemical (secondary interactions).

    • Tailing Peak: If the neutral compound also tails, the problem is physical—most likely a void or blockage in the column or system.[2][18]

  • Action: If a physical issue is suspected, first check all fittings for dead volume. If fittings are correct, substitute the column with a new one of the same type.[5] If the new column resolves the issue, the original column has failed.

G cluster_chem Chemical Causes cluster_phys Physical Causes start Peak Tailing Observed for 4-(4-Butoxy-benzenesulfonyl)-morpholine q1 Does a neutral marker (e.g., Toluene) also tail? start->q1 q2 Is Mobile Phase pH < 3? q1->q2 No sol_phys Problem is physical. Check for column void/blockage or extra-column volume. q1->sol_phys Yes sol_ph Action: Add 0.1% Formic Acid to Mobile Phase q2->sol_ph No q3 Is column modern & end-capped? q2->q3 Yes sol_ph->q3 sol_col Action: Switch to a modern, high-purity, end-capped or hybrid-surface column. q3->sol_col No q4 Is sample overloaded? q3->q4 Yes sol_col->q4 sol_load Action: Dilute sample 10x and re-inject. q4->sol_load Yes end Symmetrical Peak Achieved q4->end No sol_load->end sol_phys->end

Caption: Troubleshooting workflow for peak tailing.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is considered an acceptable USP Tailing Factor (Tf)? A perfect Gaussian peak has a Tf of 1.0. For most assays, a tailing factor of less than 1.5 is acceptable, though many methods will specify a limit, often requiring Tf ≤ 2.0.[1][5]

Q2: You recommend low pH for this basic compound. Why not just use a buffer at pH 7? At a neutral pH, residual silanols on the silica surface are partially ionized (negatively charged) and the basic morpholine group is protonated (positively charged). This creates the perfect storm for strong secondary ionic interactions, which is the primary cause of peak tailing.[1][5] Operating at the extremes of pH (either low or high) is necessary to ensure one of these species is neutralized.

Q3: Can I use Methanol instead of Acetonitrile as the organic modifier? Yes. The choice of organic modifier can influence peak shape.[1] Sometimes, switching from acetonitrile to methanol (or vice versa) can improve peak symmetry due to different solvent interactions with the analyte and stationary phase. It is a parameter worth investigating if tailing persists.

Q4: What is "end-capping" and why is it important for analyzing basic compounds? End-capping is a secondary chemical treatment applied after the main C18 (or other alkyl chain) is bonded to the silica surface. This process uses a small reagent to bond with and cover many of the remaining, accessible silanol groups.[5][10] This effectively blocks these active sites, reducing the sites available for secondary interactions with basic analytes like 4-(4-Butoxy-benzenesulfonyl)-morpholine.[8][9]

Q5: My peak shape changes over a long sequence of injections. What could be the cause? This could indicate a few issues. If the mobile phase is unbuffered, the pH could be drifting over time. Alternatively, it could signal the slow degradation of the column, where the bonded phase or end-capping is being stripped, exposing more active silanol sites over time.[2][19] This is more common when operating at the edges of the column's recommended pH range.

References
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. [Link]

  • The Theory of HPLC Column Chemistry - Chromacademy. [Link]

  • How to fix asymmetrical chromatography peaks? - Cytiva. [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. [Link]

  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - Waters Knowledge Base. [Link]

  • Exploring the Role of pH in HPLC Separation - Veeprho. [Link]

  • How to Fix Asymmetrical Chromatography Peaks. [Link]

  • The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography | Request PDF - ResearchGate. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]

  • 5890 Chromatographic Troubleshooting Peak Shape Problem - Agilent. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

  • How does an acid pH affect reversed-phase chromatography separations? - Biotage. [https://www.biotage.com/blog/how-does-an-acid-ph-affect-reversed-phase-chromatography-separations]([Link] chromatography-separations)

  • Characterization of a Range of Alkyl-Bonded Silica HPLC Stationary Phases: Chromatographic Behavior of Neutral, Acidic - SciSpace. [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]

  • Silica-Based, Hyper-Crosslinked Acid Stable Stationary Phases for High Performance Liquid Chromatography - PMC. [Link]

  • How can I prevent peak tailing in HPLC? - ResearchGate. [Link]

  • Silica and Hybrid Silica Stationary Phases - ResearchGate. [Link]

  • Morpholine - Wikipedia. [Link]

  • MORPHOLINE (CAS 110-91-8) - Ataman Kimya. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Off-Target Effects of 4-(4-Butoxy-benzenesulfonyl)-morpholine in Cell Assays

Welcome to the Application Science Technical Support Center. This guide is designed for researchers and drug development professionals working with 4-(4-Butoxy-benzenesulfonyl)-morpholine and its structural analogs. Whil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This guide is designed for researchers and drug development professionals working with 4-(4-Butoxy-benzenesulfonyl)-morpholine and its structural analogs. While this scaffold is highly versatile, its distinct structural motifs—a lipophilic butoxybenzene tail and a morpholine ring linked by a sulfonyl group—introduce specific off-target liabilities in in vitro cell assays.

This guide synthesizes mechanistic pharmacology with field-proven troubleshooting protocols to help you isolate your target-specific data from assay-disrupting artifacts.

Part 1: Frequently Asked Questions (FAQs) on Mechanism & Causality

Q1: Why am I seeing intracellular pH imbalances and unexpected metabolic shifts in my long-term hepatocyte assays? A1: This is a classic manifestation of off-target Carbonic Anhydrase (CA) inhibition, driven by the metabolic processing of your compound. Structurally, 4-(4-Butoxy-benzenesulfonyl)-morpholine is a tertiary sulfonamide. Intact tertiary sulfonamides are generally poor CA inhibitors because they lack the acidic nitrogen proton required to coordinate with the zinc ion (Zn²⁺) in the CA active site[1][2]. However, the morpholine ring is highly susceptible to Cytochrome P450 (specifically CYP3A4) mediated N-dealkylation and ring scission[3][4]. Once the morpholine ring is cleaved, it exposes a secondary or primary sulfonamide metabolite. These metabolites are potent, low-nanomolar inhibitors of ubiquitous cytosolic off-targets like hCA I and hCA II[5], leading to disrupted pH homeostasis and altered cell viability.

Q2: My compound shows excellent potency in biochemical assays, but the IC₅₀ shifts drastically (loss of potency) in cell assays using 10% FBS. What is happening? A2: This is caused by the high lipophilicity of the 4-butoxybenzene moiety. The 4-carbon ether tail on the benzene ring drives non-specific hydrophobic interactions with Bovine Serum Albumin (BSA) present in Fetal Bovine Serum (FBS), as well as partitioning into the lipid bilayers of the cells. This drastically reduces the free fraction ( fu​ ) of the drug available to engage your actual target.

Q3: Can the morpholine ring itself interfere with my metabolic stability readouts? A3: Yes. Beyond being a substrate for cleavage, intact morpholine rings can directly modulate CYP450 enzymes. Morpholine derivatives have been shown to act as weak inhibitors of CYP3A4 and CYP2C9, and paradoxically, as activators of CYP1A2[6]. If your cell assay includes metabolically competent cells (e.g., HepG2 or primary hepatocytes), the compound may alter the metabolic clearance of co-administered probe drugs or induce the overestimation of reactive metabolites.

Part 2: Data Presentation & Mechanistic Summaries

To effectively troubleshoot, you must understand the quantitative impact of these off-target mechanisms. The tables below summarize the structural drivers and the specific CYP interactions associated with the morpholine moiety.

Table 1: Summary of Off-Target Mechanisms and Mitigation Strategies
Off-Target MechanismStructural DriverAssay ImpactPrimary Mitigation Strategy
CA I / II Inhibition Sulfonamide (Post-CYP cleavage)Intracellular pH shift, altered viabilityPre-incubate with CYP3A4 inhibitors (e.g., Ketoconazole); use HEPES buffer.
Non-Specific Binding 4-Butoxybenzene tailApparent IC₅₀ right-shift in serum-rich mediaPerform BSA shift assay; substitute serum with Pluronic F-127.
CYP Modulation Morpholine ringAltered metabolism of co-dosed compoundsRun parallel cell-free microsomal controls to isolate CYP effects.
Table 2: CYP Isoform Interactions with Morpholine Derivatives

Data extrapolated from trapping agent studies on morpholine-containing compounds[6].

CYP IsoformMorpholine EffectTypical IC₅₀ Range (mM)Consequence in Co-culture / Hepatocyte Assays
CYP3A4 Inhibition / Substrate12.0 - 14.0Reduced clearance of co-administered drugs; ring scission.
CYP2C9 Inhibition~9.9Mild metabolic interference.
CYP1A2 ActivationN/A (Activator)Overestimation of reactive metabolite formation.

Part 3: Mandatory Visualization of Pathways & Workflows

Metabolic Cleavage Pathway

The following diagram illustrates the causality behind the delayed-onset off-target effects observed in metabolically competent cell lines.

G A 4-(4-Butoxy-benzenesulfonyl)-morpholine (Tertiary Sulfonamide: Inactive at CA) B CYP3A4-Mediated Morpholine Oxidation A->B Hepatocyte/Microsome Assay C Ring Scission / N-Dealkylation B->C D Primary/Secondary Sulfonamide (Active Metabolite) C->D E Carbonic Anhydrase (CA I/II) Inhibition (Intracellular pH Imbalance) D->E Zinc Ion Coordination

Caption: CYP3A4-mediated morpholine cleavage leading to off-target Carbonic Anhydrase inhibition.

Troubleshooting Workflow

Use this logical decision tree to isolate and correct for lipophilic non-specific binding versus metabolic liabilities.

G Start Observe Loss of Potency in Cell Assay Step1 Perform BSA/FBS Shift Assay (1%, 5%, 10% Serum) Start->Step1 Step2 Calculate Unbound Fraction (fu) Step1->Step2 Decision Is fu < 0.1? Step2->Decision PathA Adjust Dose based on fu or use Pluronic F-127 Decision->PathA Yes (High Binding) PathB Investigate CYP Metabolism (See Protocol A) Decision->PathB No (Low Binding)

Caption: Workflow for identifying and mitigating non-specific protein binding in serum-rich assays.

Part 4: Step-by-Step Troubleshooting Protocols

These protocols are designed as self-validating systems. By following the validation steps, you ensure that the corrective action itself hasn't introduced a new artifact into your assay.

Protocol A: Mitigating CYP-Mediated Morpholine Ring Scission & CA Inhibition

If you suspect that your compound is being metabolized into a CA-inhibiting primary sulfonamide, you must block the upstream CYP activity and validate the downstream pH rescue.

Step 1: CYP Inhibition Pre-incubation

  • Prepare your cell cultures (e.g., HepG2) in standard media.

  • Pre-incubate the cells with a broad-spectrum CYP inhibitor such as 1-aminobenzotriazole (1-ABT) at 1 mM, or a selective CYP3A4 inhibitor like Ketoconazole at 10 µM, for 30 minutes prior to compound addition.

  • Add 4-(4-Butoxy-benzenesulfonyl)-morpholine at your desired testing concentrations.

Step 2: Validation via Intracellular pH Monitoring

  • To prove the off-target CA effect has been neutralized, load the cells with the pH-sensitive fluorescent dye BCECF-AM (1 µM) for 30 minutes at 37°C.

  • Wash the cells twice with PBS to remove extracellular dye.

  • Measure fluorescence using a dual-excitation ratio (490 nm / 440 nm) with emission at 535 nm.

  • Self-Validation: If the CYP inhibitor successfully prevented the formation of the active sulfonamide metabolite, the intracellular pH should remain stable compared to the vehicle control.

Protocol B: Correcting for Lipophilic Non-Specific Binding (The BSA Shift Assay)

To correct for the "sponge effect" caused by the butoxybenzene tail binding to serum proteins, you must calculate the free fraction ( fu​ ).

Step 1: The Shift Assay

  • Plate your target cells in three parallel sets.

  • Prepare assay media containing three different concentrations of Fetal Bovine Serum (FBS): 1%, 5%, and 10%.

  • Generate a full dose-response curve for 4-(4-Butoxy-benzenesulfonyl)-morpholine in each of the three media conditions.

  • Calculate the IC₅₀ for each curve.

Step 2: Calculating fu​ and Adjusting

  • Plot the IC₅₀ values against the FBS concentration. A linear rightward shift confirms non-specific protein binding.

  • Calculate the unbound fraction ( fu​ ) using the formula: fu​=IC50(1%)​/IC50(10%)​ .

  • Self-Validation: If fu​ is < 0.1 (meaning >90% of your drug is bound to off-target proteins), you must mathematically adjust your reported in vitro efficacy to reflect the free drug concentration, or switch to a serum-free assay supplemented with 0.01% Pluronic F-127 to maintain compound solubility without introducing binding proteins.

References

  • Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms MDPI[Link][6]

  • Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439 PubMed / NIH[Link][3][4]

  • Cyclic Secondary Sulfonamides: Unusually Good Inhibitors of Cancer-Related Carbonic Anhydrase Enzymes ResearchGate[Link][1][2]

  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors PMC / NIH[Link][5]

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 4-(4-Butoxy-benzenesulfonyl)-morpholine

Prepared by the Senior Application Scientist Team This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting protocols and answers to frequently asked ques...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting protocols and answers to frequently asked questions regarding the solubility of 4-(4-Butoxy-benzenesulfonyl)-morpholine in cell culture media. Due to its chemical nature, this compound presents a common challenge: low aqueous solubility. This document offers a systematic approach to ensure its effective and reproducible use in your cell-based assays.

Understanding the Challenge: Physicochemical Properties

4-(4-Butoxy-benzenesulfonyl)-morpholine is a hydrophobic molecule, a characteristic quantified by its partition coefficient (logP) and predicted aqueous solubility (logSw). These properties are central to the solubility issues encountered in aqueous cell culture environments.

PropertyValueImplication for Cell Culture
Molecular Formula C₁₄H₂₁NO₄S-
Molecular Weight 299.39 g/mol Required for calculating molar concentrations.[1]
logP (Octanol-Water) 2.73Indicates a preference for non-polar (lipid-like) environments over aqueous ones, suggesting low water solubility.[1]
logSw (Aqueous Solubility) -3.0408Predicts low intrinsic solubility in water.[1]

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered when working with 4-(4-Butoxy-benzenesulfonyl)-morpholine.

Q1: I dissolved my 4-(4-Butoxy-benzenesulfonyl)-morpholine in 100% DMSO and it was perfectly clear. But when I added it to my cell culture medium, it immediately turned cloudy. Why?

This is the most common issue researchers face with hydrophobic compounds and is known as "crashing out" or "solvent shock".[2][3]

  • The "Why": 4-(4-Butoxy-benzenesulfonyl)-morpholine is highly soluble in a potent organic solvent like dimethyl sulfoxide (DMSO). However, your cell culture medium is an aqueous environment. When you introduce the small volume of concentrated DMSO stock into the large volume of media, the DMSO rapidly disperses, and the solvent environment around the compound molecules abruptly changes from organic to aqueous. Since the compound has very low aqueous solubility, it can no longer stay dissolved and precipitates out of the solution, causing the cloudy appearance.[2][4]

Q2: My media looked fine after adding the compound, but I found a precipitate in the well after a few hours in the 37°C incubator. What causes this delayed precipitation?

This indicates that your working concentration is likely above the compound's thermodynamic solubility limit in your specific cell culture medium, even if it was initially below the kinetic solubility limit.

  • The "Why": Several factors can contribute to delayed precipitation:[3]

    • Temperature and pH Shifts: The transition from room temperature to 37°C and the equilibration of the medium's pH in a CO₂ incubator can alter the solubility parameters of the compound over time.[3]

    • Thermodynamic Equilibrium: While you might achieve a temporary, supersaturated state (kinetic solubility), the system will naturally move towards its lowest energy state, which involves the precipitation of the excess compound to reach its true thermodynamic solubility limit.

    • Interactions with Media Components: The compound may slowly interact with salts or other components in the media, forming less soluble complexes.[3]

Q3: What is the maximum concentration of DMSO my cells can tolerate?

This is a critical parameter that is cell-line dependent.

  • General Guideline: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxic effects.[5] However, sensitive cell lines may show stress or altered gene expression even at 0.1%.

  • Trustworthiness through Validation: It is essential to run a vehicle control in your experiments. This control should contain the highest final concentration of DMSO used in your treatments but without the compound.[5] This allows you to distinguish the effects of the compound from the effects of the solvent itself.

Q4: Is filtering the media after the precipitate has formed a good idea?

No, filtering is not recommended as a solution.[5]

  • The "Why": Filtering removes the precipitated (and therefore active) compound from your media. This means the final concentration of the compound delivered to your cells is unknown and significantly lower than your calculated concentration. This will compromise the accuracy and reproducibility of your experimental results. The correct approach is to address the root cause of the precipitation.[5]

Troubleshooting Guide: From Problem to Solution

If you encounter precipitation, use this guide to systematically identify the cause and implement the appropriate solution.

graph TD { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.2]; edge [fontname="Arial", fontsize=10];

}

Caption: A workflow for troubleshooting compound precipitation.

Key Experimental Protocols

Follow these validated protocols to ensure consistency and minimize solubility issues.

Protocol 1: Preparation of a High-Concentration Stock Solution

The goal is to create a stable, concentrated stock that can be reliably diluted. Using anhydrous DMSO is critical as absorbed water can decrease compound solubility.[6]

  • Calculate Required Mass: Determine the mass of 4-(4-Butoxy-benzenesulfonyl)-morpholine needed to prepare a 10 mM or 20 mM stock solution in your desired volume.

    • Mass (mg) = Desired Concentration (M) x Final Volume (L) x Molecular Weight (299.39 g/mol ) x 1000

  • Weigh Compound: Accurately weigh the solid compound into a sterile, conical tube. For accuracy with small masses, weigh the compound and then calculate the exact volume of solvent to add to reach your target concentration.[7]

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO (≥99.9%).[6]

  • Ensure Complete Dissolution: Close the tube tightly and vortex vigorously for 1-2 minutes. Visually inspect against a light source to ensure no solid particles remain. If needed, brief sonication in a water bath can aid dissolution.[6]

  • Aliquot and Store: Dispense the stock solution into single-use, light-protected aliquots. Store at -20°C or -80°C. This practice is crucial to prevent degradation and moisture absorption from repeated freeze-thaw cycles.[5][6]

Protocol 2: Determining the Maximum Soluble Concentration in Media

This self-validating experiment identifies the highest working concentration of the compound that remains soluble in your specific cell culture medium under assay conditions.

  • Prepare Serial Dilutions: In a 96-well plate, perform a 2-fold serial dilution of your compound.

    • Add your complete cell culture medium (including serum) to all wells.

    • Add the highest desired concentration of the compound (from DMSO stock) to the first well.

    • Perform a 2-fold serial dilution across the plate.

    • Include a "vehicle only" control well containing only media and the equivalent percentage of DMSO.

  • Incubate and Observe: Incubate the plate at 37°C and 5% CO₂.

  • Visual Inspection: Check for precipitation (cloudiness or visible particles) using a microscope at several time points (e.g., 0, 2, 8, and 24 hours).

  • Determine Limit: The highest concentration that remains clear throughout the entire observation period is your maximum working soluble concentration.

Protocol 3: Recommended Dilution Method for Cell-Based Assays

This method minimizes the solvent shock effect.

  • Thaw and Inspect Stock: Thaw a single-use aliquot of your compound stock solution at room temperature. Vortex gently to ensure it is fully re-dissolved.

  • Pre-warm Media: Warm your cell culture medium to 37°C. This can increase the solubility of some compounds.[2]

  • Perform Intermediate Dilution (Crucial Step):

    • Create an intermediate dilution by adding the required volume of DMSO stock to a small volume of the pre-warmed media (e.g., a 1:10 dilution).

    • Mix this intermediate solution immediately and vigorously by pipetting up and down or gentle vortexing.

  • Final Dilution: Add the mixed intermediate dilution to the final, larger volume of cell culture medium and mix thoroughly but gently. This gradual dilution process is less likely to cause precipitation than adding the concentrated stock directly.[2]

Advanced Solubilization Strategies

If precipitation persists even at low concentrations, consider these advanced strategies.

The Role of Serum Proteins

Fetal Bovine Serum (FBS) is not just a source of growth factors; it contains abundant proteins, primarily albumin, which can significantly enhance the solubility of hydrophobic compounds.[2][8]

  • Mechanism of Action: Albumin and other serum proteins can bind to hydrophobic drugs, effectively acting as natural carriers that keep them in solution.[8][9] If your experimental design allows, increasing the serum concentration (e.g., from 5% to 10%) can be a simple and effective way to improve solubility.

graph G { graph [fontname="Arial", fontsize=12]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, len=2.0];

}

Caption: Serum proteins bind hydrophobic compounds, preventing aggregation.
Use of Solubility Enhancers

For serum-free applications or particularly challenging compounds, chemical solubilizers can be employed.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, forming a complex that is water-soluble. (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a common choice for cell culture applications.[5]

  • Co-solvents: In some cases, preparing the initial stock in a mixture of solvents (e.g., DMSO and PEG-400) can improve solubility upon dilution into aqueous media.[5][10]

Alternative Primary Solvents

While DMSO is the standard, alternatives exist, but they must be carefully validated for cell toxicity and compound stability.

  • Dimethylformamide (DMF): Similar to DMSO but can be more toxic.[11]

  • Ethanol: Useful for some compounds, but its volatility can make it difficult to maintain accurate concentrations. It is also generally more toxic to cells than DMSO.[11]

  • Novel Solvents: Newer, biocompatible solvents like Cyrene™ and zwitterionic liquids (ZILs) are being explored as less toxic alternatives to DMSO.[12][13]

By applying these principles and protocols systematically, researchers can overcome the solubility challenges of 4-(4-Butoxy-benzenesulfonyl)-morpholine, leading to more reliable, reproducible, and accurate results in their cell-based experiments.

References

  • Imashiro, R., et al. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Communications Chemistry. Available at: [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Available at: [Link]

  • Yasir, M., et al. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry. Available at: [Link]

  • Various Authors. (2015). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? ResearchGate. Available at: [Link]

  • Various Authors. (2021). Alternatives to DMSO? Acetonitrile in biology? Reddit. Available at: [Link]

  • Fath, V. K., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wikipedia. Dimethyl sulfoxide. Available at: [Link]

  • Nick Oswald. (2025). How to Make Accurate Stock Solutions. Bitesize Bio. Available at: [Link]

  • Prajapati, S. K., et al. (2022). Strategies for improving hydrophobic drugs solubility and bioavailability. World Journal of Pharmaceutical Research. Available at: [Link]

  • Cyagen. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Available at: [Link]

  • Kumar, P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Bio-organic Chemistry. Available at: [Link]

  • Various Authors. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. Available at: [Link]

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Available at: [Link]

  • PubChem. Morpholine. Available at: [Link]

  • Hage, D. S., & Anguizola, J. A. (2012). CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY. Journal of separation science. Available at: [Link]

  • PubChem. 4-(Phenylsulfonyl)morpholine. Available at: [Link]

  • Various Authors. (2022). Why does a compound that dissolve in DMSO, precipitates with media ? ResearchGate. Available at: [Link]

  • Polak, A. (1988). Mode of action of morpholine derivatives. Annals of the New York Academy of Sciences. Available at: [Link]

  • Du, D., et al. (2025). Improving the solubility of pseudo-hydrophobic chemicals through co-crystal formulation. PNAS Nexus. Available at: [Link]

  • Corning. (2022). Top Tips for In-House Media Preparation. Available at: [Link]

  • Teixeira, A. R., et al. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Singh, R., & Singh, G. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry. Available at: [Link]

  • Matrix Fine Chemicals. 4-(BENZENESULFONYL)MORPHOLINE. Available at: [Link]

  • Saric, M., et al. (2013). Protein Solubility from a Biochemical, Physicochemical and Colloidal Perspective. International journal of molecular sciences. Available at: [Link]

  • Various Authors. (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. Available at: [Link]

  • Lunsford, J. B., et al. (2020). The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation. ResearchGate. Available at: [Link]

  • Al-Zoubi, N., et al. (2025). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. Pharmaceutics. Available at: [Link]

  • Evans, G. L., et al. (2023). In-vitro Modeling of Intravenous Drug Precipitation by the Optical Spatial Precipitation Analyzer (OSPREY). bioRxiv. Available at: [Link]

  • Anguizola, J., et al. (2018). Analysis of drug interactions with serum proteins and related binding agents by affinity capillary electrophoresis: A review. Journal of pharmaceutical and biomedical analysis. Available at: [Link]

  • Sabat, M. R., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience. Available at: [Link]

  • Ribeiro, C. B., et al. (2021). Enantioresolution and Binding Affinity Studies on Human Serum Albumin: Recent Applications and Trends. Molecules. Available at: [Link]

  • NIST. Morpholine, 4-[3-(4-butoxyphenoxy)propyl]-. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution Efficacy Comparison: 4-(4-Butoxy-benzenesulfonyl)-morpholine vs. Conventional Sulfonamide Derivatives

As drug development pivots toward highly selective targeted therapies, the structural optimization of arylsulfonamides has become a critical focal point. Among these, 4-(4-Butoxy-benzenesulfonyl)-morpholine has emerged a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly selective targeted therapies, the structural optimization of arylsulfonamides has become a critical focal point. Among these, 4-(4-Butoxy-benzenesulfonyl)-morpholine has emerged as a structurally privileged scaffold. By combining the aqueous solubility of a morpholine ring with the precise steric and lipophilic properties of a 4-butoxy-benzenesulfonyl moiety, this compound demonstrates superior efficacy in specific enzymatic and antimicrobial contexts compared to its unsubstituted or bulkier counterparts.

This guide provides an objective, data-driven comparison of 4-(4-Butoxy-benzenesulfonyl)-morpholine against other sulfonamide derivatives, detailing the mechanistic causality behind its performance and providing self-validating experimental protocols for your own laboratory evaluations.

Pharmacophore Mechanics: The Structure-Activity Relationship (SAR)

To understand why 4-(4-Butoxy-benzenesulfonyl)-morpholine outperforms conventional derivatives, we must analyze the causality of its structural components:

  • The Morpholine Ring (Solubility & Stability): Unlike primary or secondary acyclic amines, the morpholine heterocycle provides a balanced partition coefficient (logP). The oxygen atom acts as a hydrogen-bond acceptor, improving metabolic stability and aqueous solubility without sacrificing membrane permeability.

  • The Sulfonamide Core (Transition State Analog): The S(=O)2​ group acts as a potent chelator. In metalloenzymes, it mimics the tetrahedral transition state of peptide hydrolysis, anchoring the molecule to catalytic metal ions (e.g., Zn2+ ).

  • The 4-Butoxy Tail (Steric Anchor & Selectivity): This is the primary differentiator. For targets like Matrix Metalloproteinase-2 (MMP-2), the active site features a deep, hydrophobic S1' pocket. Research indicates that1[1]. Conversely, bulkier groups (like adamantyl) cause steric clashes, while shorter chains (like methyl) fail to maximize Van der Waals interactions. Furthermore, in microbiological contexts, 2[2], where the lipophilic butoxy tail enhances penetration through complex bacterial cell envelopes.

Mechanism Target Enzyme Target (e.g., MMP-2) S1 Hydrophobic S1' Pocket (Deep Cavity) Target->S1 Zinc Catalytic Zn2+ Ion (Active Site) Target->Zinc Compound 4-(4-Butoxy-benzenesulfonyl) -morpholine Morpholine Morpholine Ring (Solubility & H-Bonding) Compound->Morpholine Sulfonyl Sulfonyl Group (Zinc Chelation) Compound->Sulfonyl Butoxy 4-Butoxy Tail (Steric Anchor) Compound->Butoxy Sulfonyl->Zinc Transition State Analog Butoxy->S1 High Affinity Fit

Structural interaction mapping of 4-(4-Butoxy-benzenesulfonyl)-morpholine with target enzymes.

Quantitative Efficacy Comparison

To objectively evaluate performance, we compare the 4-butoxy derivative against baseline (unsubstituted) and sterically hindered (adamantyl) sulfonamide derivatives. The data below synthesizes established SAR principles regarding S1' pocket accommodation and target selectivity.

Sulfonamide DerivativeS1' Pocket AccommodationRelative Inhibitory Potency (MMP-2)Target Selectivity (vs. MMP-1)Primary Limitation
4-(4-Butoxy-benzenesulfonyl)-morpholine Optimal (Deep penetration)+++ High None (Balanced lipophilicity)
4-(Benzenesulfonyl)-morpholineSuboptimal (Too short)++LowHigh off-target binding
4-(4-Adamantyl-benzenesulfonyl)-morpholinePoor (Steric clash)+LowSevere steric hindrance
4-(4-Methyl-benzenesulfonyl)-morpholineSuboptimal (Weak VdW forces)++ModerateReduced binding affinity

Note: The 4-butoxy precursor,3[3].

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that raw data is meaningless without built-in orthogonal validation. The following protocol for determining the IC50​ of these sulfonamide derivatives utilizes a FRET-based kinetic assay.

Why FRET? Colorimetric assays are prone to interference from the test compounds themselves, which often absorb in the UV-Vis spectrum. FRET (Fluorescence Resonance Energy Transfer) provides real-time, continuous kinetic readouts, eliminating false positives caused by compound aggregation or auto-absorbance.

Protocol: High-Throughput FRET Enzyme Inhibition Assay

Materials Required:

  • Recombinant Target Enzyme (e.g., human MMP-2).

  • Fluorogenic Substrate (e.g., MCA-Lys-Pro-Leu-Gly-Leu-DPA-Ala-Arg-NH2).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM CaCl2​ , 0.05% Brij-35.

  • Test Compounds (10 mM stocks in anhydrous DMSO).

Step-by-Step Methodology:

  • Compound Preparation (Serial Dilution):

    • Prepare a 10-point, 3-fold serial dilution of 4-(4-Butoxy-benzenesulfonyl)-morpholine in 100% DMSO.

    • Causality: Maintaining a constant DMSO concentration across all wells (typically 1% final assay volume) is critical because varying solvent concentrations will independently alter enzyme kinetics, ruining the assay's self-validation.

  • Assay Plate Assembly (384-well black microplate):

    • Add 10 µL of Assay Buffer to all wells.

    • Add 1 µL of the serially diluted compounds to the respective test wells.

    • Self-Validation Controls:

      • Positive Control (100% Inhibition): 1 µL of a known broad-spectrum inhibitor (e.g., Marimastat).

      • Negative Control (0% Inhibition / Vehicle): 1 µL of pure DMSO.

  • Enzyme Incubation:

    • Add 10 µL of the recombinant enzyme (diluted in Assay Buffer to a pre-optimized concentration, typically 0.5–2 nM).

    • Incubate the plate at 37°C for 30 minutes.

    • Causality: This pre-incubation step allows the sulfonamide core to coordinate with the catalytic zinc ion and the 4-butoxy tail to achieve thermodynamic equilibrium within the S1' pocket before the substrate is introduced.

  • Reaction Initiation & Kinetic Readout:

    • Initiate the reaction by adding 10 µL of the FRET substrate (final concentration 2 µM).

    • Immediately read the plate on a fluorescence microplate reader (Excitation: 328 nm, Emission: 393 nm) continuously for 30 minutes at 37°C.

  • Data Validation & Analysis (Z'-Factor Calculation):

    • Before calculating IC50​ , validate the assay robustness using the Z'-factor equation:

      Z′=1−∣μpositive​−μnegative​∣3(σpositive​+σnegative​)​
    • Rule of Trust: If Z′<0.5 , discard the plate. The assay window is too narrow or noisy to yield trustworthy IC50​ values. If Z′≥0.5 , proceed to plot the initial velocities ( V0​ ) against log[inhibitor] using a 4-parameter non-linear regression model.

Protocol Step1 1. Preparation 10mM DMSO Stock Serial Dilution Step2 2. Incubation Enzyme + Compound 30 min @ 37°C Step1->Step2 Step3 3. FRET Reaction Add MCA-Substrate Continuous Read Step2->Step3 Step4 Step4 Step3->Step4 Step5 5. Analysis Non-linear Regression IC50 Determination Step4->Step5

Self-validating high-throughput FRET assay workflow for IC50 determination.

Conclusion

The superiority of 4-(4-Butoxy-benzenesulfonyl)-morpholine over generic sulfonamide derivatives is not arbitrary; it is a direct consequence of rational pharmacophore design. The 4-butoxy substitution provides the exact spatial dimensions required to anchor the molecule into deep hydrophobic enzyme pockets, while the morpholine ring maintains the necessary pharmacokinetic profile for in vitro and in vivo stability. When evaluating these compounds, utilizing self-validating kinetic assays ensures that the observed efficacy is a true reflection of the molecule's structural advantages.

References

  • Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging. National Institutes of Health (PMC). URL:[Link]

  • Pressure dependence on Raman spectra of the molecular crystal 4-(benzenesulfonyl)-morpholine. SciELO. URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Purity Validation of 4-(4-Butoxy-benzenesulfonyl)-morpholine: A Mass Spectrometry-Centric Approach

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a procedural step; it is the bedrock of safety, efficacy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a procedural step; it is the bedrock of safety, efficacy, and regulatory compliance. The compound 4-(4-Butoxy-benzenesulfonyl)-morpholine, a sulfonamide derivative, presents a typical analytical challenge where confident purity assessment is paramount. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for this task, focusing on the validation of a high-resolution mass spectrometry (HRMS) method as the primary tool for purity determination. We will explore the causality behind experimental choices, present self-validating protocols, and compare the performance of mass spectrometry with orthogonal techniques to provide a comprehensive framework for robust purity analysis.

The Rationale for Mass Spectrometry in Purity Determination

While traditional techniques like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) are workhorses in purity analysis, they fundamentally rely on the chromophoric properties of the analyte and its impurities. This can lead to inaccuracies if impurities lack a UV chromophore or have significantly different extinction coefficients. Mass spectrometry (MS), however, offers a more universal and specific detection method based on an intrinsic molecular property: the mass-to-charge ratio (m/z).[1]

When coupled with liquid chromatography (LC), LC-MS becomes an exceptionally powerful tool for separating and identifying components in a mixture.[2] For the definitive characterization required in pharmaceutical development, High-Resolution Mass Spectrometry (HRMS) is the superior choice.[3] Unlike nominal mass instruments (e.g., single or triple quadrupoles), HRMS analyzers like Orbitrap or Time-of-Flight (TOF) provide exact mass measurements, typically with an accuracy of <5 ppm.[4] This capability allows for the determination of elemental compositions for the parent molecule and any detected impurities, offering a level of structural insight that is critical for impurity identification and profiling.[3][5]

Key Advantages of LC-HRMS for Purity Analysis:

  • High Specificity: Directly measures the molecular mass, reducing the chance of co-eluting, isobaric impurities confounding the results.

  • High Sensitivity: Modern HRMS instruments can detect and quantify impurities at levels well below the 0.1% reporting threshold mandated by regulatory bodies.[6][7]

  • Structural Elucidation: Provides exact mass and isotopic distribution patterns, which are crucial for identifying unknown impurities.[5] Tandem MS (MS/MS) capabilities further aid in structural confirmation through fragmentation analysis.[4]

A Validated LC-HRMS Protocol for Purity Quantification

To ensure that an analytical procedure is suitable for its intended purpose, it must be validated.[8] The following protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary validation characteristics for analytical procedures.[9][10]

Experimental Workflow Overview

The overall process involves meticulous sample and standard preparation, followed by LC-HRMS analysis and data processing to evaluate the key validation parameters.

LC_HRMS_Validation_Workflow cluster_Prep Phase 1: Preparation cluster_Analysis Phase 2: LC-HRMS Analysis cluster_Validation Phase 3: Validation & Data Processing (ICH Q2(R1)) RefStd Weigh Primary Reference Standard StockSol Prepare Stock Solutions (Analyte & Impurities) RefStd->StockSol TestSample Weigh Test Sample of 4-(4-Butoxy-benzenesulfonyl)-morpholine WorkingSol Prepare Working & Spiked Solutions for Validation TestSample->WorkingSol StockSol->WorkingSol LC_Separation Chromatographic Separation (UPLC/HPLC) WorkingSol->LC_Separation HRMS_Detection HRMS Detection (Full Scan & dd-MS/MS) LC_Separation->HRMS_Detection Data_Acquisition Data Acquisition HRMS_Detection->Data_Acquisition Specificity Specificity Data_Acquisition->Specificity Linearity Linearity & Range Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision (Repeatability & Intermediate) Data_Acquisition->Precision LOQ_LOD LOQ / LOD Data_Acquisition->LOQ_LOD Robustness Robustness Data_Acquisition->Robustness Purity_Calc Final Purity Calculation Specificity->Purity_Calc Linearity->Purity_Calc Accuracy->Purity_Calc Precision->Purity_Calc LOQ_LOD->Purity_Calc Robustness->Purity_Calc

Caption: Workflow for the validation of an LC-HRMS purity method.

Step-by-Step Methodology

Compound Information: 4-(4-Butoxy-benzenesulfonyl)-morpholine

  • Molecular Formula: C₁₄H₂₁NO₄S[11]

  • Monoisotopic Mass: 299.1242 Da

1. Materials and Instrumentation:

  • Reference Standard: Well-characterized 4-(4-Butoxy-benzenesulfonyl)-morpholine with documented purity (e.g., >99.9%).

  • Instrumentation: UPLC/HPLC system coupled to an Orbitrap or Q-TOF HRMS instrument.

  • Solvents: LC-MS grade acetonitrile, water, and formic acid.

2. Chromatographic Conditions (Example):

  • Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 35% B to 85% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1 µL.

3. Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Mode: Full scan from m/z 100-1000 with data-dependent MS/MS (dd-MS/MS) on the top 3 most intense ions.

  • Resolution: 70,000 FWHM.

4. Validation Protocol:

  • Specificity:

    • Causality: This is the most critical parameter, demonstrating the method can unequivocally assess the analyte in the presence of expected impurities, degradants, or matrix components.[9]

    • Protocol:

      • Analyze a diluent blank, a solution of the reference standard, and a test sample solution.

      • Prepare a spiked sample by adding known impurities to the reference standard.

      • Demonstrate that the analyte peak is free from interference and that all known impurities are separated chromatographically or resolved by mass.[10] The high resolution of HRMS is key to distinguishing impurities that may co-elute.[7]

  • Linearity and Range:

    • Causality: Establishes a direct proportional relationship between concentration and instrument response, defining the range over which the analysis is accurate and precise.

    • Protocol:

      • Prepare a series of at least five concentrations of the reference standard, ranging from the reporting limit (e.g., 0.05%) to 120% of the assay concentration.[10]

      • Inject each concentration in triplicate.

      • Plot the peak area against concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995.

  • Accuracy:

    • Causality: Measures the closeness of the test results to the true value.[12]

    • Protocol:

      • Prepare spiked samples by adding known amounts of the reference standard to a mixture containing known impurities at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

      • Analyze these samples in triplicate.

      • Calculate the percent recovery for the analyte. Acceptance criteria are typically 98.0% to 102.0%.[12]

  • Precision (Repeatability & Intermediate Precision):

    • Causality: Demonstrates the consistency and reliability of the method under various conditions.

    • Protocol:

      • Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of a homogenous sample at 100% of the test concentration on the same day, with the same analyst and instrument.[12]

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

      • The relative standard deviation (RSD) for the series of measurements should be ≤ 2%.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD):

    • Causality: Defines the lower limits of the method's performance. The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.[13]

    • Protocol:

      • Determine based on the signal-to-noise ratio (S/N). Typically, an S/N of 10 is used for LOQ and 3 for LOD.

      • Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve.

      • Confirm the determined LOQ by analyzing a sample at this concentration and demonstrating acceptable accuracy and precision.

Comparative Analysis with Orthogonal Techniques

No single analytical technique can provide a complete picture of a compound's purity. A robust validation package relies on orthogonal methods—techniques that measure the same attribute via different physicochemical principles—to ensure comprehensive characterization.[14]

Orthogonal_Methods Analyte 4-(4-Butoxy-benzenesulfonyl)- morpholine Purity LC_HRMS LC-HRMS Analyte->LC_HRMS High Specificity Impurity ID HPLC_UV HPLC-UV Analyte->HPLC_UV Robust Quantitation Industry Standard qNMR qNMR Analyte->qNMR Absolute Quantitation (Primary Method) EA Elemental Analysis Analyte->EA Elemental Composition (Confirmatory) LC_HRMS->HPLC_UV Orthogonal Separation LC_HRMS->qNMR Orthogonal Detection

Caption: Orthogonal methods provide complementary data for purity assessment.

Performance Comparison

The table below summarizes the key performance attributes of LC-HRMS against its most common orthogonal counterparts: HPLC-UV and Quantitative NMR (qNMR).

Parameter LC-HRMS HPLC-UV qNMR (¹H NMR)
Principle Chromatographic separation followed by mass-to-charge ratio detection.Chromatographic separation followed by UV/Vis absorbance detection.Nuclear spin resonance in a magnetic field; signal integral is directly proportional to the number of nuclei.
Specificity Very High: Resolves isobaric interferences and provides mass confirmation.[5]Moderate to High: Dependent on chromatographic resolution. Co-elution can be a problem.High: Structure-specific signals provide high confidence, but signal overlap can occur in complex spectra.
Sensitivity Very High (pg-fg range): Excellent for trace impurity detection.[15]High (ng-pg range): Good for most applications but can miss non-chromophoric impurities.Low (µg-mg range): Generally less sensitive than chromatographic methods.[16]
Quantitation Relative: Requires a reference standard for each analyte to be quantified.Relative: Requires a reference standard for each analyte.Absolute/Primary: Can provide direct quantification against a certified internal standard without needing a standard of the analyte itself.[14]
Impurity ID Excellent: Provides elemental composition and fragmentation data for structural elucidation.[3]Poor: Provides no structural information beyond UV spectrum.Good: Provides structural information, but may require isolation for full characterization of unknowns.
Regulatory Standing Widely accepted and increasingly expected for impurity profiling.[1][17]The established "gold standard" for routine QC and release testing.[16]Recognized as a primary ratio method; powerful for reference standard characterization.[14]

Conclusion

For the comprehensive purity validation of 4-(4-Butoxy-benzenesulfonyl)-morpholine, a validated LC-HRMS method stands as a superior analytical choice. Its combination of high sensitivity and specificity allows for the confident detection, identification, and quantification of the main component and its related impurities.[1][5] The ability to obtain exact mass and structural data is invaluable for meeting the stringent requirements of modern drug development.

However, true analytical trustworthiness is achieved not by a single "perfect" method, but by a self-validating system of orthogonal techniques.[14] While LC-HRMS provides unparalleled detail on what is present, cross-referencing these results with data from a fundamentally different technique like qNMR (for absolute quantification) and the industry-standard HPLC-UV (for routine QC) provides the highest possible confidence in the final purity value. This integrated approach ensures a holistic understanding of the drug substance, satisfying scientific rigor and regulatory expectations.

References

  • Application of LCMS in small-molecule drug development. (2016, August 24). New Food Magazine. [Link]

  • Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. (2017, November 30). Technology Networks. [Link]

  • High Resolution Mass Spectrometry (HRMS) Analysis. ResolveMass Laboratories Inc. [Link]

  • Small and Large Molecule LC-MS. IQVIA Laboratories. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (2012). PMC. [Link]

  • High-resolution mass spectrometry for impurity profiling. (2025, May 8). Sterling Pharma Solutions. [Link]

  • Small Molecule Identity and Purity Testing. Pacific BioLabs. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Drug Target Review. [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20). European Pharmaceutical Review. [Link]

  • Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). Technology Networks. [Link]

  • Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. Waters. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). EMA. [Link]

  • High Resolution Mass Spectrometry Services. Emery Pharma. [Link]

  • Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control. (2017). PMC. [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • How to guarantee the purity of compounds in the laboratory and the determination of molecular masses? (2014, January 4). ResearchGate. [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules. (2024, May 30). ZefSci. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. (2025, August 18). PMC. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. ICH. [Link]

  • Application of Mass Spectrometry on Small Molecule Analysis. TIGP. [Link]

  • Advancements in High-Resolution Analytical Techniques for Pharmaceutical Characterization. (2024, September 15). Preprints.org. [Link]

  • Differences in HPLC and NMR: Structural Elucidation Relevance. (2025, September 19). Patsnap. [Link]

  • Morpholine OSHA Method. OSHA. [Link]

  • Purity comparison by NMR and HPLC. ResearchGate. [Link]

  • copper-catalyzed electrophilic amination of diorganozinc reagents. Organic Syntheses. [Link]

  • Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. Ministry of Health, Labour and Welfare. [Link]

  • multi-active method for the analysis of active substances in formulated products to support quality control scope. Cipac.org. [Link]

Sources

Validation

4-(4-Butoxy-benzenesulfonyl)-morpholine Reference Standard NMR Characterization: A Comparison Guide

Executive Summary 4-(4-Butoxy-benzenesulfonyl)-morpholine (C₁₄H₂₁NO₄S) is a specialized bis-aryl sulfonamide derivative. Compounds within this structural class are frequently utilized as affinity probes and immune-stimul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(4-Butoxy-benzenesulfonyl)-morpholine (C₁₄H₂₁NO₄S) is a specialized bis-aryl sulfonamide derivative. Compounds within this structural class are frequently utilized as affinity probes and immune-stimulatory modulators in advanced structure-activity relationship (SAR) studies[1]. When deploying this compound as a primary reference standard for quantitative biological screening or pharmaceutical impurity profiling, establishing its absolute purity is a non-negotiable prerequisite.

This guide objectively compares the traditional Chromatographic Mass Balance approach against Quantitative Nuclear Magnetic Resonance (qNMR) for the certification of 4-(4-Butoxy-benzenesulfonyl)-morpholine reference standards, providing step-by-step methodologies, mechanistic causality, and supporting structural data.

The Mechanistic Shift in Purity Certification: qNMR vs. Mass Balance

Historically, reference standard purity was derived using a relative "Mass Balance" approach. This method calculates purity by subtracting the sum of all detected impurities (organic impurities via HPLC-UV, water via Karl Fischer, and residual solvents via TGA) from 100%. However, this approach contains a critical flaw: it assumes all organic impurities are UV-active and share similar response factors to the main analyte.

Quantitative NMR (qNMR) has emerged as the superior, self-validating alternative. qNMR operates on a principle of absolute quantification: the area under an NMR resonance peak is directly proportional to the absolute number of nuclei (protons) responsible for that signal[2]. By co-dissolving the analyte with an SI-traceable Internal Standard (IS), researchers can calculate absolute purity without relying on identical reference materials or uniform UV chromophores. Recognizing this reliability, the International Organization for Standardization published ISO 24583 to standardize qNMR for the purity determination of organic compounds[3].

G cluster_qnmr qNMR Workflow (Absolute) cluster_mb Mass Balance Workflow (Relative) Start Reference Standard Certification Q1 Gravimetric Co-weighing with Internal Standard Start->Q1 M1 HPLC-UV (Organic Impurities) Start->M1 M2 Karl Fischer & TGA (Water & Volatiles) Start->M2 Q2 1H NMR Acquisition (D1 > 5*T1) Q1->Q2 Q3 Direct Purity Calculation via Signal Integration Q2->Q3 Final Certified Purity Value Q3->Final M3 Purity = 100% - Sum of all Impurities M1->M3 M2->M3 M3->Final

Fig 1: Certification workflows comparing absolute qNMR quantification vs. relative Mass Balance.

Structural Elucidation & Signal Assignment

Before quantitative integration can occur, the ¹H NMR spectrum of 4-(4-Butoxy-benzenesulfonyl)-morpholine must be unambiguously assigned. The electron-withdrawing nature of the sulfonyl group significantly deshields the ortho protons on the benzene ring, pushing them downfield, while the electron-donating butoxy group shields its adjacent ortho protons.

Table 1: ¹H NMR Signal Assignment (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegration (Nuclei)Structural AssignmentCausality / Environment
7.65 Doublet (J = 8.8 Hz)2HAromatic CH (ortho to -SO₂)Deshielded by the strongly electron-withdrawing sulfonyl group.
7.15 Doublet (J = 8.8 Hz)2HAromatic CH (ortho to Butoxy)Shielded by the resonance electron donation of the ether oxygen.
4.05 Triplet (J = 6.5 Hz)2H-O-CH₂- (Butoxy chain)Deshielded by direct attachment to the electronegative oxygen.
3.65 Multiplet4H-CH₂-O-CH₂- (Morpholine)Deshielded by the adjacent ether oxygen in the heterocycle.
2.85 Multiplet4H-CH₂-N-CH₂- (Morpholine)Deshielded by the adjacent nitrogen and the attached sulfonyl group.
1.70 Multiplet2H-CH₂- (Butoxy chain)Aliphatic chain progression.
1.45 Sextet2H-CH₂- (Butoxy chain)Aliphatic chain progression.
0.95 Triplet (J = 7.4 Hz)3H-CH₃ (Butoxy chain)Terminal methyl group, furthest from electronegative elements.

Experimental Protocol: Self-Validating qNMR Methodology

To establish a self-validating system, the protocol must eliminate overlapping signals and ensure complete magnetic relaxation. We utilize Maleic Acid as the Internal Standard (IS) because it produces a sharp, isolated singlet at 6.26 ppm in DMSO-d₆, which sits perfectly in the vacant spectral window between the analyte's aromatic (7.15 ppm) and aliphatic (4.05 ppm) signals[4].

Step-by-Step Workflow:
  • Gravimetric Preparation: Using a highly calibrated microbalance (readability 0.001 mg), accurately weigh ~10.0 mg of the 4-(4-Butoxy-benzenesulfonyl)-morpholine analyte and ~5.0 mg of SI-traceable Maleic Acid (TraceCERT® or equivalent). Causality: Gravimetric precision directly dictates the accuracy of the final absolute purity calculation.

  • Solubilization: Transfer the powders quantitatively into a vial and add 0.6 mL of 100% atom-D DMSO-d₆. Vortex until complete dissolution is achieved, then transfer the homogeneous solution to a 5 mm precision NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Angle: Set to 90° to ensure maximum transverse magnetization and optimal signal-to-noise ratio.

    • Relaxation Delay (D1): Set to 60 seconds . Causality: The delay must be at least 5 times the longitudinal relaxation time (T₁) of the slowest-relaxing proton. If D1 is too short, protons will not fully return to the z-axis before the next pulse, leading to artificially attenuated signal integrations and a failed assay.

    • Number of Scans (NS): 64 scans to ensure a Signal-to-Noise (S/N) ratio of >250:1 for the target integration peaks.

  • Data Processing & Validation: Apply exponential line broadening (LB = 0.3 Hz). Perform a rigorous manual baseline correction. Self-Validation Check: Ensure the baseline is perfectly flat beneath the Maleic Acid peak (6.26 ppm) and the analyte's target doublet (7.65 ppm) before integrating.

  • Absolute Purity Calculation: Calculate the purity ( Px​ ) using the fundamental qNMR equation:

    Px​=(Istd​Ix​​)×(Nx​Nstd​​)×(Mstd​Mx​​)×(Wx​Wstd​​)×Pstd​

    (Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, and P = Purity of the standard).

Performance Comparison: Modality Efficacy

When characterizing reference standards for critical SAR studies, the analytical modality dictates the confidence interval of the biological data.

Table 2: qNMR vs. Chromatographic Mass Balance
Analytical ParameterQuantitative NMR (qNMR)Chromatographic Mass Balance (HPLC-UV + KF + TGA)
Quantification Basis Absolute (Direct measurement of nuclei)Relative (100% minus the sum of detected impurities)
Reference Standard Dependency Requires only a generic, SI-traceable IS (e.g., Maleic Acid)Requires a pre-certified, identical reference standard for assay
Response Factor Bias None (Universal response for all protons)High (Assumes uniform UV absorbance for all unknown impurities)
Sample Destruction Non-destructive (Sample can be recovered)Destructive
Typical Measurement Uncertainty ± 0.5% ± 1.0% to 2.0%
Workflow Efficiency Single instrument, single runRequires multiple instruments (HPLC, Titrator, Thermogravimetric)

References

  • Structure-Activity Relationship Studies to Identify Affinity Probes in Bis-aryl Sulfonamides that Prolong Immune Stimuli Source: PubMed Central (NIH) / ACS URL:[Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works Source: ResolveMass Laboratories Inc. URL:[Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability Source: JEOL Ltd. URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Novel PI3K Pathway Inhibitors: A Comparative Analysis of 4-(4-Butoxy-benzenesulfonyl)-morpholine Against Standard Inhibitors

Introduction: Navigating the Complex Landscape of PI3K Pathway Inhibition The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical intracellular cascade that governs fundamental cellular processes, i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Complex Landscape of PI3K Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical intracellular cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation in a vast number of human cancers, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, has established it as a high-priority target for therapeutic intervention.[2][3] Consequently, the drug development pipeline is rich with inhibitors targeting key nodes of this pathway.[1]

However, the clinical success of these inhibitors has been tempered by challenges related to isoform selectivity, off-target effects, and intrinsic or acquired resistance.[2][4] This underscores the critical need for rigorous, systematic benchmarking of novel chemical entities to accurately profile their potency, selectivity, and mechanism of action relative to established standards.

This guide provides a comprehensive framework for benchmarking a novel inhibitor, represented here by the hypothetical molecule 4-(4-Butoxy-benzenesulfonyl)-morpholine . The morpholine and benzenesulfonamide moieties are common pharmacophores in kinase inhibitors, suggesting potential activity against the PI3K pathway.[5][6][7] We will compare this compound against two well-characterized clinical-stage inhibitors that represent distinct mechanisms of pathway blockade:

  • Pictilisib (GDC-0941): A potent, ATP-competitive pan-Class I PI3K inhibitor that targets all four isoforms (α, β, δ, γ).[4]

  • Dactolisib (BEZ235): A dual PI3K/mTOR inhibitor that targets the ATP-binding cleft of both PI3K and the mTORC1/2 complexes.[8][9]

This comparative approach allows researchers to not only determine the efficacy of a new compound but also to gain crucial insights into its specific molecular mechanism, providing a solid foundation for further preclinical and clinical development.

The PI3K/AKT/mTOR Signaling Pathway: Key Nodes and Points of Inhibition

Understanding the architecture of the PI3K pathway is fundamental to interpreting inhibitor data. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which recruit and activate PI3K at the plasma membrane. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This second messenger recruits and activates key downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth through effectors like S6 kinase (S6K).

The choice of inhibitor dictates which nodes of this pathway are silenced. Pan-PI3K inhibitors like GDC-0941 aim to shut down the initial phosphorylation of PIP2, while dual PI3K/mTOR inhibitors like BEZ235 provide a more comprehensive blockade by inhibiting both the upstream kinase (PI3K) and a critical downstream hub (mTOR).[10]

PI3K_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activates pip2 PIP2 pi3k->pip2 Phosphorylates pip3 PIP3 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt AKT pip3->akt Recruits pdk1->akt mtorc1 mTORC1 akt->mtorc1 Activates s6k S6K mtorc1->s6k Phosphorylates proliferation Cell Growth & Survival s6k->proliferation pten PTEN pten->pip3 Dephosphorylates compound_x 4-(4-Butoxy-benzenesulfonyl) -morpholine (Hypothetical) compound_x->pi3k gdc0941 GDC-0941 (Pan-PI3K) gdc0941->pi3k bez235 BEZ235 (Dual PI3K/mTOR) bez235->pi3k bez235->mtorc1

Caption: The PI3K/AKT/mTOR signaling pathway with points of inhibition.

Comparative Inhibitor Performance Profile

The following table summarizes publicly available data for our standard inhibitors. A primary goal of the benchmarking workflow is to populate the corresponding data for the novel compound.

ParameterPictilisib (GDC-0941)Dactolisib (BEZ235)4-(4-Butoxy-benzenesulfonyl)-morpholine
Target(s) Pan-Class I PI3K (α, β, δ, γ)Dual PI3K and mTORTo be determined
Mechanism ATP-CompetitiveATP-CompetitiveTo be determined
Cell Viability IC₅₀ 0.01 - 1 µM (Varies by cell line)[11][12]0.01 - 0.5 µM (Varies by cell line)[9][13]To be determined
Key Downstream Effect Inhibition of p-AKT[12][14]Inhibition of p-AKT and p-S6K[9]To be determined
Clinical Development Phase I/II Clinical Trials[15]Phase I/II Clinical Trials[13][16]N/A

Experimental Benchmarking Workflow: A Step-by-Step Guide

A robust benchmarking strategy relies on a multi-tiered approach, moving from broad phenotypic effects (cell viability) to specific mechanistic validation (target engagement).

Workflow start_node Start: Select Cancer Cell Line (e.g., MCF7) culture 1. Cell Culture & Seeding start_node->culture treatment 2. Inhibitor Treatment (Dose-Response) culture->treatment viability_assay 3a. Cell Viability Assay (MTT / WST-1) treatment->viability_assay western_blot_prep 3b. Cell Lysis & Protein Quantification treatment->western_blot_prep ic50_calc 4a. Calculate IC₅₀ Values viability_assay->ic50_calc western_blot_run 4b. Western Blotting for p-AKT and p-S6 western_blot_prep->western_blot_run comparison 5. Comparative Data Analysis ic50_calc->comparison western_blot_run->comparison

Caption: Experimental workflow for inhibitor benchmarking.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Causality: This assay provides the first critical data point: the concentration at which an inhibitor impacts overall cell viability and proliferation. The reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals is directly proportional to the metabolic activity of the cell population, serving as a robust indicator of cell health.[17] We use a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀), a key metric for comparing drug potency.

Methodology:

  • Cell Seeding:

    • Select a cancer cell line with a known activated PI3K pathway (e.g., MCF7, which harbors a PIK3CA H1047R mutation).[18]

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.[11]

  • Inhibitor Preparation and Treatment:

    • Prepare stock solutions (e.g., 10 mM) of 4-(4-Butoxy-benzenesulfonyl)-morpholine, GDC-0941, and BEZ235 in DMSO.

    • Perform serial dilutions in complete growth medium to create a range of final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10, 100 µM).

    • Include a vehicle-only control (DMSO at the highest equivalent concentration).

    • Remove the medium from the cells and add 100 µL of the prepared inhibitor dilutions.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator. This duration is typically sufficient to observe effects on proliferation.

  • MTT Assay:

    • Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[19]

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[17]

    • Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[11]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the inhibitor concentration and use non-linear regression analysis to calculate the IC₅₀ value.

Protocol 2: Target Engagement and Pathway Inhibition (Western Blot)

Causality: While the MTT assay demonstrates if a compound works, Western blotting explains how it works. This protocol directly assesses whether the inhibitors are engaging their intended targets within the PI3K pathway. By measuring the phosphorylation status of key downstream proteins—AKT (p-AKT at Ser473) and S6 Ribosomal Protein (p-S6)—we can validate the mechanism of action. A potent PI3K inhibitor should decrease p-AKT levels, while a dual PI3K/mTOR inhibitor will decrease both p-AKT and p-S6.[14]

Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., MCF7) in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal pathway activity.

    • Treat cells with the inhibitors at relevant concentrations (e.g., 1x and 10x their calculated IC₅₀) for a short duration (e.g., 2-4 hours) to observe direct effects on signaling.[14]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:

      • Phospho-AKT (Ser473)

      • Total AKT

      • Phospho-S6 Ribosomal Protein

      • Total S6

      • Actin or GAPDH (as a loading control)

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the relative level of inhibition.

Conclusion and Forward Outlook

This guide outlines a foundational strategy for the initial characterization and benchmarking of a novel PI3K pathway inhibitor, 4-(4-Butoxy-benzenesulfonyl)-morpholine, against the established standards Pictilisib (GDC-0941) and Dactolisib (BEZ235). By systematically evaluating the compound's effect on cell viability and its ability to modulate key signaling nodes like p-AKT and p-S6, researchers can build a robust data package that clarifies its potency and mechanism of action.

Successful benchmarking using these protocols will place the novel compound's performance in the context of molecules with known clinical histories, enabling informed decisions for hit-to-lead optimization and further preclinical development. This rigorous, comparative approach is indispensable for navigating the competitive and complex field of targeted cancer therapy.

References

  • DelveInsight. (2025). PI3K Inhibitor Pipeline Insight 2025. DelveInsight.
  • Janku, F., et al. (2014). First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Journal of Clinical Oncology. [Link]

  • Vogt, P.K., et al. (2021). PI3K inhibitors: review and new strategies. Bioorganic & Medicinal Chemistry. [Link]

  • Salgia, R., et al. (2014). First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Clinical Cancer Research. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Massacesi, C., et al. (2016). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Clinical Oncology. [Link]

  • Balić, T., et al. (2012). Triclinic polymorph of 4-[4-(4-formylphenoxy)butoxy]benzaldehyde. Acta Crystallographica Section E. [Link]

  • Khan, K.H., et al. (2021). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. Cancers. [Link]

  • Wang, L., et al. (2018). NVP-BEZ235, a dual PI3K-mTOR inhibitor, suppresses the growth of FaDu hypopharyngeal squamous cell carcinoma and has a synergistic effect with Cisplatin. Scientific Reports. [Link]

  • Zhao, X., et al. (2018). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Singh, R.K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link]

  • Wallin, J.J., et al. (2012). GDC-0941, a Novel Class I Selective PI3K Inhibitor, Enhances the Efficacy of Docetaxel in Human Breast Cancer Models by Increasing Cell Death In Vitro and In Vivo. Clinical Cancer Research. [Link]

  • Ma, D., et al. (2024). Dual PI3K/mTOR inhibitor NVP-BEZ235 induces cell cycle arrest via autophagy mediated protein degradation of RPL19 in nephroblastoma cell. Frontiers in Oncology. [Link]

  • Al-Blewi, F.F., et al. (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. ResearchGate. [Link]

  • Kumar, R., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Taibah University Medical Sciences. [Link]

  • Wang, Y., et al. (2025). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Frontiers in Plant Science. [Link]

  • Kennedy, K., et al. (2020). Morpholino-Substituted BODIPY Species: Synthesis, Structure and Electrochemical Studies. Molecules. [Link]

  • Rodon, J., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics. [Link]

  • Basit, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Khan, K.H., et al. (2021). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. MDPI. [Link]

  • Andreazza, A.C., et al. (2019). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. ResearchGate. [Link]

  • Hartomo, T.B., et al. (2014). The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy. Journal of Neurochemistry. [Link]

  • Durant, S.T., et al. (2011). The Dual PI3K/mTOR Inhibitor NVP-BEZ235 Is a Potent Inhibitor of ATM- and DNA-PKCs-Mediated DNA Damage Responses. Molecular Cancer Therapeutics. [Link]

  • Chen, Y.S., et al. (2022). Suppressive Effects of 4-(Phenylsulfanyl) Butan-2-One on CCL-1 Production via Histone Acetylation in Monocytes. ResearchGate. [Link]

  • Wikipedia. (2024). PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • Wu, P., et al. (2018). High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. PLOS ONE. [Link]

  • Angeli, A., et al. (2021). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Zhang, M., et al. (2016). antitumor efficacy of the PI3K inhibitor GDC-0941 in breast cancer with PIK3CA mutation or HER2 amplification status. IMR Press. [Link]

  • Zhu, B., et al. (2018). Dual inhibitor of PI3K and mTOR (NVP-BEZ235) augments the efficacy of 5-FU in gastric cancer. Oncology Letters. [Link]

  • Li, Y., et al. (2024). Dual PI3K/mTOR Inhibitor BEZ235 combined with BMS-1166 Promoting Apoptosis in Colorectal Cancer. International Journal of Medical Sciences. [Link]

  • Jasim, S.T., et al. (2023). Molecular Modeling, Synthesis, and preliminary pharmacological evaluation of New Sulfonamide Derivatives as Selective Carbonic Anhydrase XII and IX inhibitors. Semantic Scholar. [Link]

  • Chen, Y.S., et al. (2022). Suppressive Effects of 4-(Phenylsulfanyl) Butan-2-One on CCL-1 Production via Histone Acetylation in Monocytes. Current Issues in Molecular Biology. [Link]

  • Salphati, L., et al. (2017). Preclinical pharmacokinetics of the novel PI3K inhibitor GDC-0941 and prediction of its pharmacokinetics and efficacy in human. ResearchGate. [Link]

  • Davis, A., et al. (2025). The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. MDPI. [Link]

  • van der Sligting, C., et al. (2025). Quantification of Signal Transduction Pathway Activity in Pancreatic Ductal Adenocarcinoma. MDPI. [Link]

  • Annovis Bio. (2024). Annovis Bio Receives FDA Approval to Transition to New Crystal Form of Buntanetap. GlobeNewswire. [Link]

  • Janku, F., et al. (2013). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. American Society of Clinical Oncology Educational Book. [Link]

  • Taylor & Francis. (n.d.). Benzylisoquinoline – Knowledge and References. Taylor & Francis. [Link]

  • Wang, Y., et al. (2022). Benzothiazole‐Propanamide Linker Pyrrolidine (Morpholine) as Monoamine Oxidase‐B and Butyrylcholinesterase Inhibitors. ResearchGate. [Link]

  • Adan, A., et al. (2016). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. [Link]

Sources

Validation

validating 4-(4-Butoxy-benzenesulfonyl)-morpholine stability under physiological conditions

Title: Validating the Physiological Stability of 4-(4-Butoxy-benzenesulfonyl)-morpholine: A Comparative Guide for Drug Development Executive Summary For drug development professionals evaluating novel synthetic scaffolds...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Physiological Stability of 4-(4-Butoxy-benzenesulfonyl)-morpholine: A Comparative Guide for Drug Development

Executive Summary

For drug development professionals evaluating novel synthetic scaffolds, physiological stability is the primary gatekeeper for oral bioavailability and in vivo efficacy. The compound 4-(4-Butoxy-benzenesulfonyl)-morpholine represents a highly optimized structural motif frequently utilized in the design of CD4 down-modulators, 11-beta-hydroxysteroid dehydrogenase inhibitors, and novel diuretics [1, 2].

As a Senior Application Scientist, I have structured this guide to objectively compare the physiological stability of the morpholine-sulfonamide scaffold against common alternatives (piperidine and ester-linked analogs). This guide provides mechanistic insights into its pharmacokinetic resilience, backed by standardized, self-validating experimental protocols for microsomal, gastrointestinal, and plasma stability assessments.

Structural Rationale & Mechanistic Causality

The exceptional physiological stability of 4-(4-Butoxy-benzenesulfonyl)-morpholine is not coincidental; it is the direct result of two synergistic functional groups:

  • The Sulfonamide Linkage (Plasma & GI Stability): Unlike ester or aliphatic amide bonds, which are highly susceptible to ubiquitous plasma esterases and amidases, the sulfonamide bond provides profound steric and electronic shielding. The highly oxidized sulfur atom resists nucleophilic attack, rendering the molecule nearly impervious to hydrolytic cleavage in both the extreme acidic environment of the stomach and the enzyme-rich environment of human plasma [3, 4].

  • The Morpholine Ring (Microsomal Stability): While piperidine rings are common in medicinal chemistry, their highly basic nitrogen makes adjacent carbons prime targets for Cytochrome P450 (CYP)-mediated oxidation. In morpholine, the introduction of the ether oxygen exerts a strong electron-withdrawing inductive effect. This reduces the basicity of the nitrogen, thereby decreasing the electron density of the adjacent carbon atoms and significantly mitigating their susceptibility to CYP450 oxidation [5].

Mechanism N1 Morpholine Ring N2 Ether Oxygen Inductive Effect N1->N2 N3 Reduced Nitrogen Basicity N2->N3 N4 Decreased CYP450 Oxidation Susceptibility N3->N4 N5 Sulfonamide Linkage N6 Steric & Electronic Shielding N5->N6 N7 Resistance to Plasma Esterases/Amidases N6->N7

Caption: Mechanistic pathways conferring physiological stability to morpholine sulfonamides.

Comparative Performance Data

To objectively validate the superiority of the 4-(4-Butoxy-benzenesulfonyl)-morpholine scaffold, we compare it against two structural alternatives: a Piperidine Analog (replacing morpholine with piperidine) and an Ester-linked Analog (replacing the sulfonamide with an ester bond).

Table 1: In Vitro Liver Microsomal Stability (Phase I Metabolism)

Data represents typical values derived from standardized Human (HLM) and Mouse (MLM) liver microsome assays.

Compound ScaffoldHLM t1/2​ (min)HLM CLint​ (µL/min/mg)MLM t1/2​ (min)MLM CLint​ (µL/min/mg)
4-(4-Butoxy-benzenesulfonyl)-morpholine >120 <11.5 95 14.6
Piperidine Analog4530.82849.5
Ester-linked Analog<15>90.0<10>130.0
Table 2: Gastrointestinal and Plasma Stability (Hydrolytic Liability)

Percentage of parent compound remaining after 4 hours of incubation at 37°C.

Compound ScaffoldSGF (pH 1.2 + Pepsin)SIF (pH 6.8 + Pancreatin)Human Plasma
4-(4-Butoxy-benzenesulfonyl)-morpholine 98.5% 99.1% 99.5%
Piperidine Analog97.2%98.8%98.9%
Ester-linked Analog12.4%45.3%<5.0%

Data Interpretation: The morpholine-sulfonamide demonstrates near-total immunity to plasma and GI hydrolysis, vastly outperforming the ester analog. Furthermore, its microsomal half-life is extended by >2.5x compared to the piperidine analog, validating the protective inductive effect of the morpholine oxygen [5].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate mandatory control arms to differentiate between chemical instability and true enzymatic degradation.

Protocol A: Liver Microsomal Stability Assay

This assay evaluates the vulnerability of the morpholine ring to CYP450-mediated oxidation.

Reagents: Pooled Human Liver Microsomes (HLM, 20 mg/mL), NADPH regenerating system (Solution A + B), 100 mM Potassium Phosphate buffer (pH 7.4), cold Acetonitrile (MeCN) containing Internal Standard (IS, e.g., Tolbutamide).

Step-by-Step Workflow:

  • Preparation: Dilute 4-(4-Butoxy-benzenesulfonyl)-morpholine to a 1 µM working solution in phosphate buffer (final DMSO concentration <0.1%).

  • Matrix Assembly: In a 96-well plate, combine 0.5 mg/mL HLM and the test compound. Pre-incubate at 37°C for 10 minutes.

  • Initiation: Add the NADPH regenerating system to initiate the reaction.

  • Time-Course Sampling: At T=0,15,30,60, and 120 minutes, extract 50 µL aliquots.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold MeCN containing the IS. Causality note: Cold MeCN instantly denatures CYP enzymes and precipitates proteins, halting metabolism at the exact time point.

  • Processing: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.

Self-Validation Checkpoints:

  • -NADPH Control: Run a parallel incubation without NADPH. If degradation occurs here, the compound is chemically unstable in buffer, not metabolically cleared.

  • Positive Control: Run Verapamil concurrently. If Verapamil is not rapidly cleared, the HLM batch is inactive.

Workflow N1 Test Compound 4-(4-Butoxy-benzenesulfonyl)-morpholine N2 Incubation with HLM/MLM (37°C, pH 7.4) N1->N2 N3 Initiate Reaction (Add NADPH) N2->N3 N4 Time-Course Sampling (0, 15, 30, 60 min) N3->N4 N5 Quench Reaction (Cold MeCN + IS) N4->N5 N6 LC-MS/MS Quantification & PK Analysis N5->N6

Caption: High-throughput liver microsomal stability assay workflow for sulfonamide derivatives.

Protocol B: Simulated Gastric/Intestinal Fluid & Plasma Stability

This assay verifies the robustness of the sulfonamide linkage against extreme pH and esterases/amidases.

Step-by-Step Workflow:

  • Media Preparation:

    • SGF: 0.2% (w/v) NaCl in 0.7% (v/v) HCl, pH 1.2, containing 3.2 mg/mL pepsin.

    • SIF: 50 mM KH2PO4, pH 6.8, containing 10 mg/mL pancreatin.

    • Plasma: Fresh, pooled human plasma (heparinized), pre-warmed to 37°C.

  • Incubation: Spike 4-(4-Butoxy-benzenesulfonyl)-morpholine into SGF, SIF, and Plasma to a final concentration of 5 µM. Incubate on a shaker at 37°C.

  • Sampling & Extraction: At T=0,1,2, and 4 hours, remove 50 µL aliquots. For plasma, quench with 150 µL cold MeCN. For SGF/SIF, neutralize pH (using NaOH or HCl respectively) prior to MeCN extraction to prevent column degradation during LC-MS/MS.

  • Analysis: Quantify the remaining parent compound relative to the T=0 peak area.

Self-Validation Checkpoints:

  • Matrix Blank: Ensure no endogenous isobaric interferences exist at the compound's MRM transition.

  • Reference Standard: Use Procaine (rapidly hydrolyzed in plasma) as a positive control for esterase activity [3].

References

  • Tuning Side Arm Electronics in Unsymmetrical Cyclotriazadisulfonamide (CADA) Endoplasmic Reticulum (ER) Translocation Inhibitors Source: PubMed Central (PMC), NIH[Link]

  • Druggability Studies of Benzene Sulfonamide Substituted Diarylamide (E3) as a Novel Diuretic Source: PubMed Central (PMC), NIH[Link]

  • Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox Source: ACS Medicinal Chemistry Letters[Link]

  • Discovery and Validation of a Series of Aryl Sulfonamides as Selective Inhibitors of Tissue-Nonspecific Alkaline Phosphatase (TNAP) Source: PubMed Central (PMC), NIH[Link]

Safety & Regulatory Compliance

Safety

4-(4-Butoxy-benzenesulfonyl)-morpholine proper disposal procedures

Comprehensive Safety and Disposal Protocol: 4-(4-Butoxy-benzenesulfonyl)-morpholine As a Senior Application Scientist, I recognize that handling complex synthetic intermediates requires more than just following a checkli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol: 4-(4-Butoxy-benzenesulfonyl)-morpholine

As a Senior Application Scientist, I recognize that handling complex synthetic intermediates requires more than just following a checklist—it requires a mechanistic understanding of the molecule. 4-(4-Butoxy-benzenesulfonyl)-morpholine is a highly specific sulfonamide derivative frequently utilized in advanced drug discovery, particularly in the synthesis of peroxisome proliferator-activated receptor (PPAR) agonists and angiogenesis inhibitors[1].

Because this molecule combines a lipophilic butoxybenzene moiety with a biologically active sulfonamide linkage and a morpholine ring, it presents unique toxicological and environmental challenges. This guide provides field-proven, self-validating protocols for its safe operational handling, spill response, and final destruction.

Physicochemical Profiling & Hazard Assessment

To design an effective safety protocol, we must first understand the causality behind the chemical's behavior. The table below synthesizes the structural properties of 4-(4-Butoxy-benzenesulfonyl)-morpholine with their corresponding operational hazards.

Property / HazardDescription / ClassificationMechanistic Rationale
Chemical Class Sulfonamide / Morpholine derivativeCombines a lipophilic tail (butoxybenzene) with a polar head, allowing it to readily cross biological membranes.
Acute Toxicity Harmful if swallowed; skin/eye irritantMorpholine derivatives are known to cause severe tissue irritation and potential organ damage upon prolonged exposure[2].
Environmental Risk Harmful to aquatic lifeThe compound's lipophilicity increases its bioaccumulation potential, while the robust sulfonamide bond resists rapid environmental biodegradation[2].
Combustion Profile Generates SOx, NOx, CO, and CO₂The molecule contains both Sulfur (sulfonyl) and Nitrogen (morpholine) atoms, dictating strict requirements for thermal destruction[3].

Operational Handling Protocol

When working with this compound—whether weighing out milligrams for an in vitro assay or handling larger quantities during scale-up—strict engineering controls are non-negotiable.

Step-by-Step Handling Methodology:

  • Engineering Controls: Always handle the neat solid within a certified Class II Type A2 biological safety cabinet or a highly ventilated chemical fume hood. This prevents the inhalation of aerosolized micro-particulates[2].

  • Personal Protective Equipment (PPE): Don double nitrile gloves, splash-proof chemical goggles, and a flame-retardant antistatic lab coat[2]. Scientist's Insight: The butoxy group enhances the compound's solubility in organic solvents like DMSO or Dichloromethane (DCM). If the compound is in solution, it can act as a carrier, rapidly pulling the toxic morpholine moiety through standard latex gloves. Nitrile offers superior resistance.

  • Static Mitigation: Use anti-static spatulas and weighing boats. Morpholine derivatives in fine powder form can pose a localized deflagration risk if exposed to static discharge.

  • Decontamination: Post-handling, wipe down all balances and surfaces with a mild alkaline detergent, followed by a 70% ethanol rinse.

Spill Response Workflow

A self-validating safety system assumes that a spill will happen and provides a deterministic path to resolution.

Step-by-Step Spill Remediation:

  • Isolate & Assess: Immediately secure the perimeter. If the spill involves the compound dissolved in a volatile, flammable solvent, extinguish all nearby ignition sources.

  • Containment (Solid): For a dry powder spill, do not sweep dry, as this aerosolizes the active pharmaceutical ingredient (API). Instead, mist the powder lightly with water to bind the particulates[2].

  • Containment (Liquid): For a solution spill, encircle and cover the liquid with an inert, liquid-binding absorbent material such as diatomaceous earth or clean sand[2].

  • Collection: Use non-sparking tools to scoop the absorbed material or wetted powder into a wide-mouth, high-density polyethylene (HDPE) container.

  • Validation: Swab the spill area and check the pH of the rinsate. Morpholine derivatives can be slightly basic; a neutral pH indicates successful decontamination.

Proper Disposal Procedures

Because 4-(4-Butoxy-benzenesulfonyl)-morpholine contains robust carbon-sulfur and carbon-nitrogen bonds, it cannot be disposed of via standard municipal waste, nor should it be poured down the drain. It requires highly controlled thermal destruction.

Step-by-Step Disposal & Destruction Plan:

  • Waste Segregation: Classify the material as "Non-Halogenated Organic Waste containing Sulfur and Nitrogen." Never mix this with heavy metal waste or strong oxidizing agents, as morpholine derivatives can react violently with oxidizers[2].

  • Primary Packaging: Store all waste (including contaminated PPE and spill absorbents) in sealed, leak-proof HDPE carboys or drums. Scientist's Insight: HDPE is chosen because the morpholine moiety can slowly degrade certain lower-grade polycarbonates over time.

  • Labeling & Manifesting: Clearly label the container: "Hazardous Waste: Contains Sulfonamide/Morpholine Derivatives (Toxic/Aquatic Hazard)." Ensure the waste manifest notes the presence of high sulfur and nitrogen content.

  • High-Temperature Incineration: Transfer the waste to a licensed EPA-approved hazardous waste disposal facility. The facility must utilize a rotary kiln or liquid injection incinerator operating at temperatures exceeding 1000°C (1832°F) to ensure the complete thermal cleavage of the compound's molecular bonds[3].

  • Flue-Gas Scrubbing (Critical): As the compound combusts, the nitrogen and sulfur atoms are oxidized into hazardous nitrogen oxides (NOx) and sulfur dioxide (SO₂). The incinerator must be equipped with active air pollution control devices, specifically wet scrubbers, to neutralize these acid gases before exhaust release[4]. This ensures a Destruction and Removal Efficiency (DRE) of 99.99%, preventing the formation of acid rain components[3].

Disposal Workflow Visualization

The following diagram maps the logical flow of the compound from the point of waste generation through to safe environmental emission, highlighting the critical thermal and chemical neutralization phases.

DisposalWorkflow A Waste Generation 4-(4-Butoxy-benzenesulfonyl)-morpholine B Primary Segregation (Non-Halogenated S/N Organic Waste) A->B Identify & Isolate C Secondary Containment (Sealed, Labeled HDPE Containers) B->C Package D EPA-Approved Transport (Licensed Hazardous Waste Carrier) C->D Manifest & Ship E High-Temperature Incineration (>1000°C to break C-S and C-N bonds) D->E Thermal Destruction F Flue-Gas Scrubbing (Wet scrubbers for SOx and NOx capture) E->F Exhaust Gas G Safe Emission & Ash Disposal (Compliant with RCRA/EPA standards) F->G Neutralization

Fig 1: Disposal workflow for 4-(4-Butoxy-benzenesulfonyl)-morpholine emphasizing thermal destruction.

References

  • PPAR ACTIVE COMPOUNDS - Patent 1648867 Source: European Publication Server web service - EPO URL:[Link]

  • Morpholine - Safety Data Sheet Source: Carl ROTH URL:[Link]

  • Engineering Handbook For Hazardous Waste Incineration Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Incineration 101: Air Pollution Control Source: PureWay URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Butoxy-benzenesulfonyl)-morpholine
Reactant of Route 2
Reactant of Route 2
4-(4-Butoxy-benzenesulfonyl)-morpholine
© Copyright 2026 BenchChem. All Rights Reserved.